N-(4-Hydroxycyclohexyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946032, DTXSID701282648 | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
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| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-88-4, 27489-60-7 | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
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| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |
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| Record name | 27489-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |
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| Record name | 23363-88-4 | |
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| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
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| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
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| Record name | N-(4-hydroxycyclohexyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-Hydroxycyclohexyl)acetamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its properties, synthesis, and biological relevance, presenting quantitative data in structured tables and outlining experimental methodologies.
Chemical Identity and Properties
This compound exists as two stereoisomers: cis and trans. The properties of each isomer, as well as the mixture, are crucial for their application in chemical synthesis.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [2][3] |
| Molecular Weight | 157.21 g/mol | [2][3] |
| Appearance | Solid |
Table 2: Isomer-Specific Information
| Isomer | CAS Number | Synonyms |
| cis-Isomer | 27489-61-8 | cis-4-Acetamidocyclohexanol |
| trans-Isomer | 27489-60-7 | trans-4-Acetamidocyclohexanol |
| Mixture | 23363-88-4 | 4-Acetamidocyclohexanol |
Physical Properties
The physical properties of this compound are dependent on the isomeric form.
Table 3: Physical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer | Mixture |
| Melting Point | Data not available | 168-172 °C | Data not available |
| Boiling Point | Data not available | 357.2 ± 31.0 °C (Predicted) | Data not available |
| Solubility | Soluble in polar solvents | Soluble in polar solvents | Soluble in polar solvents |
Spectral Data
Detailed NMR and IR spectral data for this compound are not widely published. However, the product structures in related syntheses are often confirmed by these methods[4]. Researchers should expect characteristic peaks for the amide and hydroxyl functional groups in the IR spectrum, and signals corresponding to the cyclohexyl ring protons and the acetyl group in the ¹H and ¹³C NMR spectra.
Synthesis and Experimental Protocols
This compound is primarily synthesized from p-aminophenol. The process involves the reduction of the aromatic ring followed by acetylation.
Synthesis of trans-4-Aminocyclohexanol from p-Aminophenol
A key precursor for this compound is 4-aminocyclohexanol. A common method for its synthesis is the hydrogenation of p-aminophenol.
Experimental Protocol: Hydrogenation of p-Aminophenol [5]
-
Reaction Setup: In a 500 mL reaction kettle, add 54.5 g (0.5 mol) of p-aminophenol, 7 g (0.05 mol) of potassium carbonate, 0.5 g of 5% palladium on carbon, and 150 mL of acetone.
-
Inert Atmosphere: Protect the reaction mixture by filling the kettle with nitrogen.
-
Hydrogenation: Raise the temperature to 100 °C and introduce hydrogen gas, maintaining the pressure at 1.0-1.2 MPa for 7 hours.
-
Work-up: Cool the reaction mixture to 10 °C. The product will crystallize.
-
Purification: Filter the crude product and recrystallize from twice the weight of acetone to yield trans-p-aminocyclohexanol. The reported yield is approximately 90%.
Acetylation of 4-Aminocyclohexanol
While a specific detailed protocol for the N-acetylation of 4-aminocyclohexanol was not found, a general method for the acetylation of p-aminophenol using acetic anhydride is well-established and can be adapted[6]. This involves reacting the amino group with acetic anhydride, often in an aqueous medium.
Cis-trans Epimerization
The trans-isomer is often the desired product for pharmaceutical synthesis. A method for converting the cis-isomer to the trans-isomer has been reported.
Experimental Protocol: Cis-trans Epimerization of this compound [4]
-
Catalyst: Raney-Ni is used as the catalyst for dehydrogenation and hydrogenation.
-
Reaction Conditions: The reaction is carried out in water as the solvent under a hydrogen atmosphere at refluxing temperature for 6 hours.
-
Outcome: This process can convert a mixture with a cis:trans ratio of 66:34 to one with 66-68% of the trans-isomer.
Caption: Synthesis and Isomerization Workflow.
Biological and Pharmaceutical Relevance
This compound isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).
-
cis-N-(4-Hydroxycyclohexyl)acetamide is utilized in the preparation of blood platelet aggregation inhibitors[7]. The specific mechanism of action for the final API is not detailed for the precursor itself, but generally, such inhibitors target pathways involved in platelet activation and aggregation[8][9][10].
-
trans-N-(4-Hydroxycyclohexyl)acetamide is a crucial intermediate in the synthesis of Ambroxol , a widely used mucolytic agent[7][11]. Ambroxol facilitates the clearance of mucus from the respiratory tract[12].
Role in Ambroxol Synthesis
The synthesis of Ambroxol from trans-4-aminocyclohexanol (which can be obtained from trans-N-(4-hydroxycyclohexyl)acetamide via hydrolysis) is a multi-step process. A common route involves the reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde via reductive amination to form the core structure of Ambroxol[11].
Caption: Pathway to Ambroxol Synthesis.
Potential Signaling Pathway Involvement
While this compound itself is not directly implicated in modulating specific signaling pathways, its derivatives do. For instance, inhibitors of platelet aggregation often target G-protein coupled receptors like P2Y12 or interfere with the thromboxane synthesis pathway[9].
Caption: Platelet Inhibition Concepts.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. The distinct applications of its cis and trans isomers underscore the importance of stereochemistry in drug synthesis. While a considerable amount of information regarding its synthesis and utility is available, further research into its specific quantitative physical properties and detailed spectral characterization would be beneficial for the scientific community. This guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals derived from this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound(cis- and trans- mixture) - Lead Sciences [lead-sciences.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]
- 6. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
N-(4-Hydroxycyclohexyl)acetamide: A Technical Guide for Drug Development Professionals
CAS Number: 23363-88-4 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol
This document provides a comprehensive technical overview of N-(4-Hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. This guide covers the compound's physicochemical properties, synthesis and purification protocols, spectral characterization, and known biological activities, presenting data in a structured and accessible format.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. It exists as two diastereomers, cis and trans, with the trans-isomer being particularly significant as a medical intermediate for the synthesis of drugs such as ambroxol hydrochloride.[1] The compound is generally soluble in polar solvents.[2]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Physical Form | White to off-white solid/powder to crystal | [2] |
| Melting Point (trans) | 168.0 to 172.0 °C | [3] |
| Boiling Point (Predicted) | 357.2 ± 31.0 °C | [3] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Dichloromethane (Heated), DMSO, Methanol, Water | [3] |
Synthesis and Purification
There are two primary routes for the synthesis of this compound: the catalytic hydrogenation of 4-acetamidophenol (paracetamol) and the acetylation of 4-aminocyclohexanol.
Synthesis via Hydrogenation of 4-Acetamidophenol
This industrial method involves the reduction of the aromatic ring of 4-acetamidophenol.
Experimental Protocol (Industrial Scale): A high-pressure vessel is charged with 100 g of 4-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney nickel catalyst.[4] The vessel is pressurized with hydrogen gas up to 10 bar.[4] The reaction mixture is then heated to 180°C and maintained at this temperature for 2 hours.[4] After cooling, the catalyst is removed by filtration to yield a solution containing a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide, typically in a ratio of approximately 1:4.[4]
Synthesis via Acetylation of 4-Aminocyclohexanol
This laboratory-scale synthesis involves the direct acetylation of the amino group of 4-aminocyclohexanol.
Experimental Protocol (General Laboratory): To a solution of 4-aminocyclohexanol (1.0 equivalent) in a suitable solvent such as pyridine, acetic anhydride (1.0-1.2 equivalents) is added, potentially under ice cooling.[5][6] The mixture is stirred at room temperature for a specified period (e.g., 12 hours) to allow the reaction to complete.[6] The reaction is then quenched by pouring it into an acidic aqueous solution (e.g., 2N HCl) and extracted with an organic solvent like ethyl acetate.[6] The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product.[5]
Purification and Isomer Enrichment (cis to trans Epimerization)
The trans-isomer is often the desired product for pharmaceutical applications. A common purification and enrichment strategy involves the epimerization of the cis-isomer to the more stable trans-isomer.
Experimental Protocol (Isomer Enrichment): A mixture of N-(4-hydroxycyclohexyl)-acetamide (e.g., 40 g with a cis:trans ratio of 80:20) is combined with water (100 mL) and a freshly prepared Raney-Ni catalyst.[1] The reaction mixture is refluxed under a hydrogen atmosphere for several hours.[1] This process facilitates the conversion of the cis-isomer to the trans-isomer, resulting in a product mixture with an enriched trans content (e.g., cis:trans = 30:70).[1] Further purification by recrystallization from a methanol/acetone mixture can significantly increase the purity of the trans-isomer.[1]
Spectral Characterization
Detailed spectral data is crucial for the unambiguous identification and quality control of this compound. While a complete public dataset for this specific compound is limited, the expected spectral characteristics based on its functional groups are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl, amide, and alkane functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance | Reference(s) |
| 3550–3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad | [7] |
| 3350–3310 | N-H stretch | Secondary Amide | Medium | [7] |
| 2960–2850 | C-H stretch | Alkane (CH, CH₂) | Medium to Strong | [7] |
| ~1640 | C=O stretch (Amide I) | Amide | Strong | [7] |
| ~1550 | N-H bend (Amide II) | Amide | Medium | [7] |
| 1260–1000 | C-O stretch | Alcohol | Strong | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will show distinct signals for the protons and carbons of the cyclohexyl ring, the acetyl group, and the hydroxyl and amide groups. The chemical shifts and coupling patterns will differ between the cis and trans isomers due to the different spatial orientations of the substituents.
Expected ¹H NMR Resonances:
-
-CH₃ (acetyl): A singlet around δ 1.9-2.1 ppm.
-
Cyclohexyl Protons (-CH₂- and -CH-): A series of multiplets in the δ 1.0-2.0 ppm range.
-
-CH-OH and -CH-NH: Protons on the carbons bearing the hydroxyl and acetamido groups will appear as multiplets, typically further downfield (δ 3.5-4.0 ppm), with their exact chemical shift and multiplicity depending on the isomer (cis or trans).
-
-OH and -NH: Broad singlets, with chemical shifts that are dependent on solvent and concentration.
Expected ¹³C NMR Resonances:
-
-CH₃ (acetyl): A signal around δ 24 ppm.[9]
-
Cyclohexyl Carbons (-CH₂-): Signals in the δ 20-40 ppm range.
-
-CH-OH and -CH-NH: Signals for the carbons attached to the oxygen and nitrogen atoms will be downfield, typically in the δ 50-75 ppm range.
-
C=O (amide): A signal in the δ 170-175 ppm range.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of water (M-18), the acetyl group (M-43), and cleavage of the cyclohexyl ring. A common fragmentation for amides is the cleavage of the N-CO bond.[1]
Biological Activity and Applications
The primary documented biological relevance of this compound is as a precursor in pharmaceutical synthesis. Notably, the cis-isomer, N-(cis-4-Hydroxycyclohexyl)acetamide, is utilized in the preparation of blood platelet aggregation inhibitors.[10]
Role in Platelet Aggregation Inhibition
While the direct mechanism of action for this compound itself is not extensively documented, its derivatives are implicated as platelet aggregation inhibitors. These inhibitors typically function by interfering with key signaling pathways involved in platelet activation and aggregation.
Two of the most critical pathways in platelet aggregation are:
-
The Arachidonic Acid Cascade: Upon platelet activation, arachidonic acid is converted by cyclooxygenase (COX) enzymes into thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation and vasoconstriction.[11]
-
ADP-Mediated Signaling: Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to P2Y₁₂ receptors on other platelets, leading to a cascade that reduces cyclic AMP (cAMP) levels and promotes aggregation.[12][13]
Given that derivatives of this compound act as platelet aggregation inhibitors, it is plausible that they function by targeting one or more components of these pathways, such as inhibiting COX enzymes or blocking P2Y₁₂ receptors. Further research is required to elucidate the specific molecular targets and mechanisms of action.
Conclusion
This compound, particularly its trans-isomer, is a valuable chemical intermediate in the pharmaceutical industry. Its synthesis is well-established through methods like catalytic hydrogenation and direct acetylation. While detailed public data on its spectral characteristics and specific biological mechanisms are sparse, its structural features and role as a precursor for platelet aggregation inhibitors provide a strong basis for its importance in drug development. This guide serves as a foundational resource for professionals engaged in the research and application of this compound.
References
- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 27489-60-7 CAS MSDS (TRANS-4-ACETAMIDOCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. rsc.org [rsc.org]
- 7. instanano.com [instanano.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]
- 11. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical implications of drug-drug interactions with P2Y12 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
In-Depth Technical Guide on the Biological Activity Screening of N-(4-Hydroxycyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxycyclohexyl)acetamide is a chemical compound featuring a central cyclohexyl ring substituted with a hydroxyl group and an acetamide moiety. While specific biological screening data for this molecule is limited, its structural components are present in a wide range of pharmacologically active molecules. The acetamide group is a common feature in many analgesic and anti-inflammatory drugs, and the cyclohexylamine core is found in compounds with diverse biological activities, including antimicrobial and anticancer properties. One potential application that has been noted for N-(cis-4-Hydroxycyclohexyl)acetamide is in the development of blood platelet aggregation inhibitors[1].
This technical guide aims to provide a framework for the biological activity screening of this compound by summarizing the known activities of related compounds and detailing relevant experimental protocols.
Potential Biological Activities and Screening Data of Related Compounds
Based on the biological activities reported for various acetamide and cyclohexylamine derivatives, this compound could plausibly exhibit a range of pharmacological effects. The following sections summarize quantitative data from studies on structurally related compounds to provide a basis for future screening efforts.
Analgesic Activity
Acetamide derivatives have been extensively investigated for their analgesic properties. The following table includes data from studies on various acetamide-containing compounds.
Table 1: Analgesic Activity of Selected Acetamide Derivatives
| Compound Class | Assay | Test System | Dose/Concentration | Result (% Inhibition or Effect) | Reference |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic acid-induced writhing test | Mice | 100 mg/kg | Significant decrease in writhes | [2][3][4] |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-plate test | Mice | 100 mg/kg | Significant increase in latency | [2][3][4] |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Tail-clip test | Mice | 100 mg/kg | Significant increase in latency | [2][3][4] |
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues | Acetic acid-induced writhing test | Mice | 5 - 80 mg/kg | Dose-dependent decrease in writhes | [5] |
| N-[4-(propyl)cyclohexyl]-amides | Acetic acid-induced writhing test | Mice | Not specified | Analgesic activity observed | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of acetamide derivatives is another area of significant research interest.
Table 2: Anti-inflammatory Activity of Selected Acetamide Derivatives
| Compound | Assay | Test System | Dose/Concentration | Result (% Inhibition) | Reference |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis | Rats | 5 and 10 mg/kg | Significant retardation of paw edema | [7] |
| N-[4-(propyl)cyclohexyl]-amides | Carrageenan-induced paw edema | Mice | Not specified | Anti-inflammatory activity observed | [6] |
| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl)-nicotinamide | Carrageenan-induced paw edema | Rats | Not specified | Significant anti-inflammatory activity | [8] |
| Acetamide derivatives | LPS-induced Nitric Oxide Production | J774.A1 macrophages | Not specified | Inhibition of nitrite production | [9] |
Antimicrobial Activity
Several studies have reported the antimicrobial activity of compounds containing cyclohexyl and acetamide moieties.
Table 3: Antimicrobial Activity of Selected Related Compounds
| Compound Class | Organism(s) | Assay | Result (e.g., MIC) | Reference |
| N-Cyclohexylacetamide and its derivatives | Certain bacterial strains | Not specified | Moderate activity | [10] |
| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans, Candida glabrata, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Not specified | Strong antifungal activity for some compounds | [11] |
| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | In vitro inhibition | Antimicrobial activity observed | [12] |
| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, X. oryzae pv. oryzicola | In vitro antibacterial assay | Promising results | [13] |
Anticancer Activity
The potential for anticancer activity is also suggested by studies on related chemical structures.
Table 4: Anticancer Activity of Selected Related Compounds
| Compound Class | Cell Line(s) | Assay | Result (e.g., IC50) | Reference |
| Modified 4-hydroxyquinolone analogues with cyclohexanedione core | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | In vitro cell viability | Promising IC50 values for some compounds | [14] |
| Macrocyclic 2,4-diaminopyrimidines | Jurkat T cells | HPK1 inhibition (ADP-Glo) | IC50 of 1.0 nM for a representative compound | [15] |
| 1,4-Naphthoquinone derivatives | MCF-7 (breast), HT-29 (colorectal), MOLT-4 (acute lymphoblastic leukemia) | Cytotoxicity assay | IC50 values in the µM range for effective compounds | [16] |
| N-methylformamide analogues | M5076 ovarian sarcoma, TLX5 lymphoma | In vivo antitumor activity | Some compounds showed weak activity | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for key assays, derived from studies on related acetamide and cyclohexylamine derivatives.
General Workflow for Biological Activity Screening
The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like this compound.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is adapted from studies on various acetamide derivatives[2][3][4].
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
Groups:
-
Vehicle control (e.g., 0.9% saline or appropriate vehicle).
-
Positive control (e.g., a standard analgesic like Aspirin or Morphine).
-
Test groups receiving different doses of this compound.
-
-
Procedure:
-
Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This protocol is based on methodologies used for screening anti-inflammatory compounds[6][8].
-
Animals: Wistar rats (150-200 g) are typically used.
-
Groups:
-
Vehicle control.
-
Positive control (e.g., Indomethacin or Ibuprofen).
-
Test groups receiving different doses of this compound.
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound or controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture:
-
Maintain the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2 at 37°C.
-
-
Procedure:
-
Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Potential Signaling Pathways
While the specific molecular targets of this compound are unknown, the known mechanisms of action of related acetamide derivatives suggest potential interactions with key signaling pathways involved in inflammation and cancer.
Inflammatory Signaling Pathway
Many anti-inflammatory acetamide derivatives exert their effects by modulating the production of inflammatory mediators. A potential pathway is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Apoptosis Signaling Pathway in Cancer
Some anticancer compounds induce programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling cascades, often involving the activation of caspases.
Conclusion
While direct biological activity data for this compound is currently sparse, the extensive research on structurally similar acetamide and cyclohexylamine derivatives provides a strong rationale for its screening against a variety of biological targets. The potential for analgesic, anti-inflammatory, antimicrobial, and anticancer activities warrants a systematic investigation using the established protocols outlined in this guide. The presented data on related compounds can serve as a valuable benchmark for interpreting future screening results and guiding structure-activity relationship studies for the development of novel therapeutic agents based on the this compound scaffold.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 11. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant potential of various acetamide derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies used to assess this potential, alongside a summary of key quantitative data and insights into structure-activity relationships.
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Acetamide derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including significant antioxidant potential. This guide explores the in vitro evidence supporting the antioxidant capacity of these derivatives.
Data Presentation: In Vitro Antioxidant Activity of Acetamide Derivatives
The antioxidant potential of various acetamide derivatives has been quantified using several standard in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage inhibition observed in DPPH and ABTS radical scavenging assays for different classes of acetamide derivatives. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Acetamide Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| Flavonoid Acetamides | Quercetin Penta-acetamide | 33.83 | [1] |
| Apigenin Tri-acetamide | 67.10 | [1] | |
| Fisetin Tetra-acetamide | 34.81 | [1] | |
| Kaempferol Tetra-acetamide | 43.24 | [1] | |
| Luteolin Tetra-acetamide | 55.12 | [1] | |
| Partially Substituted Flavonoid Acetamides | Quercetin Derivative (Compound 7) | 31.52 | [2] |
| Apigenin Derivative (Compound 11) | 198.41 | [2] | |
| Luteolin Derivative (Compound 15) | 45.67 | [2] | |
| Phenoxy Acetamides | Compound I | Not Reported (Assessed for cytotoxicity) | [3] |
| Compound II | Not Reported (Assessed for cytotoxicity) | [3] |
Table 2: ABTS Radical Scavenging Activity of Acetamide Derivatives
| Compound Class | Specific Derivative | % Inhibition at a specific concentration | T.E.A.C. (µM) | Reference |
| Phenylacetamide Derivatives | Compound 30003 | 15.3 ± 1.2 | 1.1 ± 0.1 | [4] |
| Compound 30004 | 20.1 ± 1.5 | 1.5 ± 0.1 | [4] | |
| Compound 30005 | 35.2 ± 2.1 | 2.6 ± 0.2 | [4] | |
| Compound 40006 | 50.1 ± 2.5 | 3.7 ± 0.2 | [4] | |
| Compound 40007 | 25.4 ± 1.8 | 1.9 ± 0.1 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures reported in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6] The principle of this assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of a hydrogen-donating antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (acetamide derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the acetamide derivatives and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared.
-
Assay:
-
Add a specific volume of the test sample or standard solution to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.
-
Include a control (DPPH solution with solvent) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The pre-formed radical cation is green in color and is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (acetamide derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare solutions of the acetamide derivatives and the standard antioxidant at various concentrations.
-
Assay:
-
Add a small volume of the test sample or standard solution to a 96-well plate.
-
Add the ABTS working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates the general workflow for assessing the in vitro antioxidant potential of acetamide derivatives using common spectrophotometric assays.
Caption: General workflow for in vitro antioxidant screening of acetamide derivatives.
Principle of the DPPH Radical Scavenging Assay
This diagram illustrates the chemical principle behind the DPPH assay, where a colored radical is neutralized by an antioxidant.
Caption: Chemical principle of the DPPH radical scavenging assay.
Conclusion and Future Directions
The in vitro studies summarized in this guide demonstrate that acetamide derivatives possess significant antioxidant potential, as evidenced by their ability to scavenge free radicals in widely accepted chemical assays. The structure of the acetamide derivative plays a crucial role in its antioxidant activity, with factors such as the nature and position of substituents on the aromatic rings influencing their efficacy.
While these in vitro findings are promising, further research is warranted to fully elucidate the antioxidant mechanisms of these compounds. Future studies should include a broader range of antioxidant assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay and cell-based assays like the Cellular Antioxidant Activity (CAA) assay, to provide a more comprehensive understanding of their potential. Moreover, in vivo studies are necessary to validate these in vitro findings and to assess the bioavailability, metabolism, and potential therapeutic applications of acetamide derivatives in the context of oxidative stress-related diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Technical Whitepaper: Predicted Mechanism of Action for N-(4-Hydroxycyclohexyl)acetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Direct pharmacological data on N-(4-Hydroxycyclohexyl)acetamide is limited. However, its chemical structure bears a significant resemblance to the widely used analgesic and antipyretic drug, Acetaminophen (N-acetyl-p-aminophenol or Paracetamol). Both molecules feature a core ring structure substituted with a hydroxyl group and an acetamide side chain. This structural analogy forms the basis for predicting the mechanism of action of this compound. This document outlines a predicted mechanism, drawing parallels with the known pharmacology of Acetaminophen, including its effects on the cyclooxygenase (COX) enzyme system and its metabolic pathways. All data and proposed experimental protocols are based on established findings for Acetaminophen and are presented as a predictive framework for the study of this compound.
Introduction
This compound, also known as 4-Acetamidocyclohexanol, is an organic compound that exists as two diastereomers: cis- and trans-isomers[1]. It is recognized as an important medical intermediate, for instance, in the synthesis of ambroxol hydrochloride[1]. The cis-isomer has been noted for its use in the preparation of blood platelet aggregation inhibitors[2]. Despite these applications, a detailed pharmacological profile and a specific mechanism of action for the compound itself are not well-documented in publicly available literature.
The striking structural similarity between this compound and Acetaminophen (Paracetamol) provides a strong foundation for a predictive analysis of its biological activity. Acetaminophen is a phenol-containing acetamide, while the target compound is a cyclohexanol-containing acetamide. This guide will explore the predicted mechanism of action of this compound by extrapolating from the well-established pharmacology of Acetaminophen.
Predicted Mechanism of Action
Based on the Acetaminophen model, the primary analgesic and antipyretic effects of this compound are likely mediated through central nervous system (CNS) mechanisms rather than peripheral anti-inflammatory action.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes
Acetaminophen's primary mechanism is thought to be the inhibition of prostaglandin synthesis in the CNS[3]. It is a weak inhibitor of the COX-1 and COX-2 enzymes peripherally, which explains its lack of significant anti-inflammatory effects. However, it shows potent inhibition of a specific COX enzyme variant or "splice variant" primarily located in the brain, sometimes referred to as COX-3. This central inhibition is believed to be responsible for its analgesic and antipyretic properties[4].
It is predicted that this compound will exhibit a similar profile, acting as a selective inhibitor of the central COX pathway to reduce fever and pain.
2.2. Interaction with Endocannabinoid and Serotonergic Systems
More recent research into Acetaminophen's mechanism suggests that its effects are also mediated by its metabolite, AM404 (N-arachidonoyl-phenolamine), which is formed in the brain. AM404 acts on the endocannabinoid system by inhibiting the reuptake of anandamide and by activating the transient receptor potential vanilloid 1 (TRPV1) receptor. This pathway contributes significantly to its analgesic effects. Given the structural requirements for forming such metabolites, it is plausible that this compound could be similarly metabolized in the CNS to an active form that modulates these pathways.
Signaling Pathway Diagram
Caption: Predicted central mechanism of this compound.
Predicted Pharmacokinetics and Metabolism
The metabolism of this compound is predicted to follow the major pathways of Acetaminophen, primarily occurring in the liver.[5][6]
3.1. Phase II Conjugation (Detoxification)
At therapeutic doses, the majority of Acetaminophen is metabolized through Phase II conjugation pathways:
-
Glucuronidation: (~50-60%) catalyzed by UDP-glucuronosyltransferases (UGTs).[3][7]
-
Sulfation: (~30-35%) catalyzed by sulfotransferases (SULTs).[3][7]
These processes attach polar groups (glucuronic acid or sulfate) to the hydroxyl moiety, creating water-soluble, inactive metabolites that are readily excreted by the kidneys.[8] It is highly probable that the hydroxyl group on the cyclohexyl ring of this compound would be a substrate for these same enzymes.
3.2. Phase I Oxidation (Bioactivation)
A minor fraction (~5-15%) of Acetaminophen is oxidized by the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1, to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][9] NAPQI is responsible for the hepatotoxicity seen in Acetaminophen overdose.[5][7] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[8]
Whether this compound can be oxidized to a similarly reactive quinone-imine-like species is less certain due to the saturated cyclohexyl ring, which cannot be aromatized into a quinone structure in the same manner as a phenol ring. This suggests this compound might have a reduced potential for producing hepatotoxic metabolites compared to Acetaminophen, a hypothesis that would require experimental verification.
Data Presentation: Acetaminophen Metabolic Fate
The following table summarizes the quantitative data on Acetaminophen metabolism, which serves as a predictive model for this compound.
| Metabolic Pathway | Enzyme System | Percentage of Therapeutic Dose | Metabolite Type | Biological Activity |
| Glucuronidation | UGTs (e.g., UGT1A6) | 52–57% | Conjugated (APAP-gluc) | Inactive |
| Sulfation | SULTs (e.g., SULT1A1) | 30–44% | Conjugated (APAP-sulfate) | Inactive |
| Oxidation | CYP450 (e.g., CYP2E1) | 5–10% | Reactive (NAPQI) | Highly Toxic |
| Glutathione Conjugation | GSTs | (Follows Oxidation) | Detoxified (APAP-cys) | Inactive |
| Unchanged Excretion | - | <5% | Parent Drug | Active |
| Data sourced from multiple references.[7][8] |
Proposed Experimental Protocols
To validate the predicted mechanism of action, the following experimental protocols, standardly used for characterizing Acetaminophen and its analogs, are proposed.
4.1. In Vitro COX Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Substrate: Use arachidonic acid as the substrate for the COX enzymes.
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound (and Acetaminophen as a positive control) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of Prostaglandin E2 (PGE2) using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro COX enzyme inhibition assay.
4.2. In Vivo Hepatotoxicity Study
-
Objective: To assess the potential of this compound to cause liver injury at high doses compared to Acetaminophen.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice, a standard model for Acetaminophen-induced liver injury.
-
Dosing: Administer this compound and Acetaminophen (as a positive control) via intraperitoneal injection at various doses, including a high, potentially toxic dose (e.g., 300-500 mg/kg). A vehicle control group (saline) must be included.
-
Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture and harvest liver tissue.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for evidence of centrilobular necrosis.
-
Data Analysis: Compare serum ALT/AST levels and histopathological scores between the control, Acetaminophen, and this compound groups.
-
Conclusion
The structural analogy between this compound and Acetaminophen provides a robust framework for predicting its mechanism of action. It is hypothesized that the compound functions primarily as a centrally-acting analgesic and antipyretic through the inhibition of COX enzymes in the brain. Its metabolic profile is likely dominated by glucuronidation and sulfation. A key point of differentiation may be a reduced potential for hepatotoxicity due to its saturated ring structure, which is incapable of forming a quinone-imine metabolite analogous to NAPQI. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this predicted pharmacological profile.
References
- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaminophen – metabolism [sites.duke.edu]
- 6. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Hydroxycyclohexyl)acetamide: A Technical Overview of a Versatile Chemical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
N-(4-Hydroxycyclohexyl)acetamide is a carbocyclic compound that primarily serves as a crucial intermediate in the synthesis of various pharmaceutical agents. While its direct pharmacological profile is not extensively documented in publicly available literature, its stereoisomers are recognized for their roles in the preparation of bioactive molecules. This technical guide consolidates the existing chemical and physical data for this compound, outlines its principal synthetic routes, and discusses its established and potential applications in drug discovery and development. Given the limited specific pharmacological data, this document also presents a generalized workflow for the pharmacological characterization of such a compound, providing a roadmap for future research.
Chemical and Physical Properties
This compound exists as a mixture of cis and trans isomers. The physical and chemical properties can vary slightly between the individual isomers and the mixture. A summary of the key properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol [1][2] |
| CAS Number | 23363-88-4 (cis- and trans- mixture)[3] |
| 27489-61-8 (cis-isomer)[4] | |
| 27489-60-7 (trans-isomer)[5] | |
| Appearance | White to off-white solid |
| Melting Point | 170°C (trans-isomer)[5] |
| Boiling Point | 357.2 ± 31.0 °C at 760 mmHg (trans-isomer)[5] |
| Density | 1.1 ± 0.1 g/cm³ (trans-isomer)[5] |
| SMILES | CC(=O)NC1CCC(O)CC1 |
| InChI | 1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the catalytic hydrogenation of p-acetamidophenol (paracetamol). This process typically yields a mixture of cis and trans isomers. The separation of these isomers is a critical step for its use in stereospecific synthesis and can be achieved through methods like fractional crystallization.
A significant area of research related to this compound is the cis-trans epimerization. Studies have shown that Raney-Ni can be used as a catalyst for the dehydrogenation and hydrogenation of this compound, which facilitates the conversion between the cis and trans isomers.[6] The reaction is influenced by factors such as the solvent, additives, and hydrogen pressure.[6] This process is crucial for increasing the yield of the desired trans-isomer, which is a key intermediate for the synthesis of Ambroxol hydrochloride.
Pharmacological Significance and Applications
The primary pharmacological relevance of this compound lies in its role as a precursor to other active pharmaceutical ingredients (APIs).
-
Ambroxol Hydrochloride Synthesis: The trans-isomer, trans-4-acetamidocyclohexanol, is a key starting material in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[7] Ambroxol is used to treat respiratory diseases associated with excessive mucus. The synthesis involves the hydrolysis of the acetamide group of the trans-isomer to yield trans-4-aminocyclohexanol, which is then further reacted to produce Ambroxol.[8][9]
Proposed Workflow for Pharmacological Profiling
Due to the limited direct pharmacological data on this compound, a comprehensive investigation is warranted. The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel or under-characterized chemical entity.
Experimental Methodologies for Future Investigation
To elucidate the pharmacological profile of this compound, a series of established experimental protocols would need to be employed.
Receptor Binding Assays
To identify potential molecular targets, radioligand binding assays or fluorescence-based binding assays could be performed against a panel of common receptors, ion channels, and enzymes.
Hypothetical Protocol Outline:
-
Preparation of Cell Membranes or Recombinant Protein: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction. Alternatively, recombinant target protein is purified.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (a known binder to the target) is incubated with the membrane/protein preparation in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Functional Assays
Once a binding interaction is confirmed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, with or without a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vivo Pharmacokinetic and Pharmacodynamic Studies
To understand the in vivo behavior of this compound, animal studies are essential.
Pharmacokinetic (PK) Study Design:
-
Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.
-
Compound Administration: this compound is administered via various routes (e.g., intravenous, oral).
-
Sample Collection: Blood samples are collected at multiple time points post-administration.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Key parameters like half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with established applications in the synthesis of important pharmaceuticals. While its direct pharmacological activity is not well-defined, the reported use of its cis-isomer in developing platelet aggregation inhibitors suggests potential for further investigation. The workflows and experimental outlines provided in this guide offer a foundational framework for researchers to systematically explore the pharmacological profile of this compound and its derivatives. Future research should focus on comprehensive in vitro screening to identify molecular targets, followed by in vivo studies to establish its pharmacokinetic and pharmacodynamic properties. Such investigations could unlock new therapeutic applications for this versatile molecule.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound(cis- and trans- mixture) - Lead Sciences [lead-sciences.com]
- 4. Cis-N-(4-hydroxycyclohexyl)acetamide - Analytica Chemie [analyticachemie.in]
- 5. N-(trans-4-Hydroxycyclohexyl)acetamide | CAS#:27489-60-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
- 9. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Analysis of N-(4-Hydroxycyclohexyl)acetamide
Introduction
N-(4-Hydroxycyclohexyl)acetamide is a chemical compound of interest in various research and development sectors, including medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and an acetamido group on a cyclohexane ring, allows for a range of chemical interactions and potential applications. A thorough understanding of its molecular structure and purity is paramount for its effective use. This technical guide provides a summary of available spectroscopic data and outlines the standard experimental protocols for the characterization of this and similar small molecules.
Chemical Structure
An In-depth Technical Guide to the Solubility of N-(4-Hydroxycyclohexyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Hydroxycyclohexyl)acetamide, a key chemical intermediate. Due to a lack of publicly available quantitative solubility data, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies provided are based on established principles of solubility determination and are designed to yield accurate and reproducible results for research and development purposes.
Introduction to this compound
This compound is a chemical compound with the molecular formula C8H15NO2. It exists as cis- and trans-isomers, with the trans-isomer being a particularly important intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is crucial for process development, purification, formulation, and various other applications in the pharmaceutical and chemical industries.
Qualitative Solubility Profile
Based on available literature, this compound, particularly the trans-isomer, is described as being slightly soluble in several organic solvents. This qualitative information provides a preliminary understanding of its behavior.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dichloromethane | Slightly soluble (with heating) |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Methanol | Slightly soluble |
| Water | Slightly soluble |
A study on the cis-trans epimerization of this compound suggests that the polarity of the solvent plays a significant role, with solubility likely increasing with solvent polarity. The study observed reaction yields in the order of water > 95% ethanol > 100% ethanol, which may correlate with the compound's solubility in these media.
Proposed Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for the quantitative determination of the solubility of this compound in organic solvents using the gravimetric method. This method is robust, reliable, and does not require chromophores for analysis, making it suitable for this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Dichloromethane, Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate, etc.
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Vials with solvent-resistant caps
-
Drying oven or vacuum oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a calibrated pipette or syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation:
-
Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.
-
Continue the drying process until a constant weight of the residue is achieved.
-
-
Gravimetric Analysis:
-
After complete evaporation of the solvent, transfer the vials to a desiccator to cool to room temperature.
-
Weigh the vials containing the dried solute on an analytical balance.
-
The weight of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant collected (mL))
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 2: Quantitative Solubility of this compound at [Specify Temperature]
| Organic Solvent | Solubility (mg/mL) | Standard Deviation |
| Methanol | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Dichloromethane | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Experimental Value |
| Acetone | Experimental Value | Experimental Value |
| Ethyl Acetate | Experimental Value | Experimental Value |
| Other Solvents... | Experimental Value | Experimental Value |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
Unraveling the Therapeutic Potential of N-(4-Hydroxycyclohexyl)acetamide: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(4-Hydroxycyclohexyl)acetamide, a molecule with a relatively simple structure, currently has limited publicly available data regarding its specific therapeutic targets and mechanism of action. This document aims to provide a comprehensive overview of the current landscape of information and to guide future research by exploring potential avenues of investigation based on the activities of structurally related compounds and general principles of pharmacology.
Current State of Knowledge
As of late 2025, dedicated studies identifying and characterizing the specific biological targets of this compound are not present in the public domain. Searches for its direct biological activity, mechanism of action, and therapeutic targets have not yielded specific quantitative data such as IC50, Ki, or EC50 values. The available information is primarily limited to its chemical properties and the availability of its deuterated isotopologue, this compound-d10, for use in metabolic studies.
General statements from chemical suppliers suggest that "acetamide derivatives" may possess antioxidant and potential anti-inflammatory activities. However, these are broad classifications and do not provide specific molecular targets for this compound itself.
Potential Avenues for Target Identification and Validation
Given the absence of direct evidence, a rational approach to identifying the therapeutic targets of this compound would involve a series of well-established drug discovery and chemical biology workflows. The following sections outline potential experimental strategies.
Target Identification Workflow
A logical workflow for identifying the molecular targets of a novel compound like this compound would involve a combination of computational and experimental approaches.
Caption: A proposed workflow for the identification and validation of therapeutic targets for this compound.
Hypothetical Signaling Pathway Involvement
Based on the general suggestion of anti-inflammatory properties for acetamide derivatives, one could hypothesize involvement in common inflammatory signaling pathways. A primary candidate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central mediator of inflammatory responses.
Potential Modulation of the NF-κB Pathway
This compound could potentially exert anti-inflammatory effects by inhibiting one or more key nodes in the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Proposed Experimental Protocols
To investigate the potential interaction of this compound with the NF-κB pathway, the following experimental protocols could be employed.
NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Methodology:
-
HEK293T cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Western Blot for IκBα Phosphorylation
Objective: To assess if this compound inhibits the upstream signaling leading to IκBα degradation.
Methodology:
-
RAW 264.7 macrophage cells are pre-treated with this compound or vehicle for 1 hour.
-
Cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 30 minutes.
-
Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Should these or similar experiments yield quantitative data, it should be summarized in a clear and concise format.
Table 1: Hypothetical Inhibitory Activity of this compound
| Assay Type | Cell Line | Stimulant | Parameter | Value (µM) |
| NF-κB Luciferase Reporter | HEK293T | TNF-α | IC50 | Data to be determined |
| IκBα Phosphorylation | RAW 264.7 | LPS | IC50 | Data to be determined |
| IL-6 ELISA | PBMC | LPS | IC50 | Data to be determined |
Conclusion and Future Directions
While the current body of public knowledge on the specific therapeutic targets of this compound is sparse, this should be viewed as an opportunity for novel discovery. The strategies and hypothetical frameworks presented in this guide offer a rational starting point for researchers. A systematic investigation, beginning with broad phenotypic screening and progressing to target identification and validation, will be crucial in elucidating the therapeutic potential of this compound. Future studies should focus on unbiased, high-throughput screening approaches to uncover unexpected biological activities and pave the way for its potential development as a therapeutic agent.
Methodological & Application
Synthesis of N-(4-Hydroxycyclohexyl)acetamide from Paracetamol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxycyclohexyl)acetamide, a saturated derivative of the widely used analgesic paracetamol (acetaminophen), is a valuable intermediate in pharmaceutical synthesis. The catalytic hydrogenation of paracetamol yields a mixture of cis- and trans-isomers of this compound. The stereochemistry of the hydroxyl and acetamido groups on the cyclohexane ring is crucial for the biological activity and application of its downstream products. For instance, the cis-isomer is utilized in the development of blood platelet aggregation inhibitors[1]. This document provides detailed application notes and experimental protocols for the synthesis of this compound from paracetamol, including methods for influencing the isomeric ratio and characterization of the final product.
Reaction Overview
The primary transformation involves the reduction of the aromatic ring of paracetamol (N-(4-hydroxyphenyl)acetamide) to a cyclohexane ring. This is achieved through catalytic hydrogenation under a hydrogen atmosphere. The choice of catalyst and reaction conditions significantly influences the ratio of the resulting cis- and trans-isomers of this compound.
Reaction Scheme:
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Paracetamol using Rhodium on Alumina (Rh/Al₂O₃)
This protocol describes the synthesis of this compound with a resulting cis/trans isomer ratio of approximately 1:1[2].
Materials:
-
Paracetamol (N-(4-hydroxyphenyl)acetamide)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Ethanol
-
Pressurized hydrogenation vessel
-
Hydrogen gas supply
-
Filtration apparatus
Procedure:
-
In a pressure vessel, prepare a solution of 25 g (0.165 mol) of paracetamol in 150 ml of ethanol.
-
Carefully add approximately 5 g of 5% Rhodium on Alumina catalyst to the solution.
-
Seal the pressure vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 3.5 bar.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Upon completion of the reaction, carefully depressurize the vessel.
-
Remove the catalyst by filtration and wash it with a small amount of hot ethanol (approximately 50 ml).
-
The combined filtrates contain the this compound product as a mixture of cis and trans isomers.
-
The solvent can be removed under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Hydrogenation of Paracetamol using Raney® Nickel
This protocol favors the formation of the trans-isomer, yielding a trans/cis ratio of approximately 4:1[2].
Materials:
-
Paracetamol (4-acetamido-phenol)
-
Raney® Nickel catalyst
-
Absolute ethanol
-
High-pressure hydrogenation vessel
-
Hydrogen gas supply
-
Filtration apparatus
Procedure:
-
In a high-pressure vessel, place 100 g of paracetamol.
-
Add 250 ml of absolute ethanol and 5 g of Raney® Nickel catalyst.
-
Seal the pressure vessel and apply hydrogen gas to a pressure of 10 bar.
-
Heat the reaction mixture to 180 °C and maintain this temperature for 2 hours with stirring.
-
After the reaction period, cool the vessel to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst.
-
The filtrate contains the this compound product, enriched in the trans-isomer.
-
The solvent can be evaporated under reduced pressure to yield the crude product.
Protocol 3: Epimerization of this compound Mixture to Enrich the Trans-Isomer
This protocol is useful for converting a mixture of cis- and trans-isomers to a product with a higher proportion of the trans-isomer[3].
Materials:
-
This compound (cis/trans mixture)
-
Raney® Nickel catalyst
-
Water
-
Reflux apparatus
-
Hydrogen atmosphere supply
Procedure:
-
To a flask containing 40 g of this compound (e.g., with a cis:trans ratio of 80:20), add 100 mL of water and freshly prepared Raney® Nickel catalyst.
-
Set up the apparatus for reflux under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as GC or TLC.
-
After completion, the resulting mixture will have a significantly higher proportion of the trans-isomer (e.g., cis:trans = 30:70).
-
The product can be further purified and the trans-isomer enriched by recrystallization from a methanol/acetone mixture.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Paracetamol
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Approximate trans:cis Ratio | Reference |
| 5% Rh/Al₂O₃ | Ethanol | Room Temp. | 3.5 | 4 | 1:1 | [2] |
| Raney® Ni | Ethanol | 180 | 10 | 2 | 4:1 | [2] |
| Pd/C | Water | 98-110 | 4.5 | 24-36 | 4:1 (as hydrolyzed product) | [2] |
| Ru on Al₂O₃ | - | 120 | - | - | 53% trans | [4] |
| Ru on SiO₂ | - | 120 | - | - | 46% trans | [4] |
| Co on Carbon | - | 120 | - | - | Higher T/C ratio than Ni & Ru | [5] |
| Ni on Carbon | - | 120 | - | - | - | [5] |
Note: The trans/cis ratio for the Pd/C catalyst was determined after hydrolysis of the acetamide to the corresponding amine.
Visualization of Experimental Workflow
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives and related structures exhibit interesting biological activities.
-
Platelet Aggregation Inhibition: The cis-isomer of this compound is reported to be a precursor in the synthesis of blood platelet aggregation inhibitors[1]. The specific signaling pathways involved in this inhibition would likely be those related to platelet activation, such as pathways involving thromboxane A2, ADP receptors (P2Y1 and P2Y12), and the glycoprotein IIb/IIIa receptor.
-
LXR/SREBP-1c Signaling Pathway Inhibition: A recent study discovered that N-Aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-based compounds are inhibitors of the Liver X Receptor (LXR) / Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway[6]. This pathway is crucial in the regulation of hepatic lipogenesis. Inhibition of this pathway by these cyclohexyl-containing molecules suggests a potential therapeutic application in metabolic dysfunction-associated steatotic liver disease (MASLD)[6]. The mechanism appears to involve the activation of the upstream regulator sirtuin 6 (SIRT6)[6].
Potential Signaling Pathway Relationship
Caption: Inhibition of the LXR/SREBP-1c pathway by a cyclohexyl-containing compound.
Conclusion
The synthesis of this compound from paracetamol is a versatile process that can be tailored to favor the formation of either the cis- or trans-isomer by selecting the appropriate catalyst and reaction conditions. This stereochemical control is vital for the subsequent use of these isomers in the development of new therapeutic agents. The emerging links of related cyclohexyl derivatives to significant signaling pathways, such as those involved in metabolic diseases, underscore the importance of further research into the synthesis and biological evaluation of these compounds. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 3. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of 4-Acetamidophenol for the Synthesis of trans-4-Acetamidocyclohexanol
Abstract
This application note provides a detailed protocol for the catalytic hydrogenation of 4-acetamidophenol (paracetamol) to produce 4-acetamidocyclohexanol, a key intermediate in the synthesis of various pharmaceuticals. The protocol focuses on the use of common heterogeneous catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), and Ruthenium on Carbon (Ru/C). This document outlines the experimental setup, reaction conditions, work-up, and purification procedures. Furthermore, a comparative summary of catalyst performance is presented in a tabular format for easy reference by researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of 4-acetamidophenol is a crucial industrial process for the synthesis of cis- and trans-4-acetamidocyclohexanol. The trans-isomer is of particular interest as a precursor for the production of ambroxol, a widely used mucolytic agent.[1] The stereoselectivity of the hydrogenation is a critical parameter, with the desired trans-isomer often requiring separation from the cis-isomer. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's yield, conversion rate, and the trans/cis isomer ratio. This document provides a comprehensive guide to performing this reaction and purifying the desired product.
Data Presentation: Catalyst Performance in 4-Acetamidophenol Hydrogenation
The following table summarizes the quantitative data from various studies on the catalytic hydrogenation of 4-acetamidophenol under different conditions. This allows for a direct comparison of catalyst efficacy and selectivity.
| Catalyst | Support | Solvent | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | trans:cis Ratio | Reference |
| Raney® Ni | - | Ethanol | 180 | 10 | 2 | >99 | ~4:1 | [1] |
| 5% Pd/C | Carbon | Water | 100 | 4.5 | 24-36 | >99 | 3:1 to 4:1 | [2] |
| Ru | Carbon | - | 120 | - | - | - | < Ni, Co | [3] |
| Co | Carbon | - | 120 | - | - | > Ni, Ru | Highest | [3] |
| Ni | Carbon | - | 120 | - | - | < Co, Ru | < Co, > Ru | [3] |
| 5% Rh | Al₂O₃ | Ethanol | Room Temp. | ~3.5 | 4 | >99 | ~1:1 | [1] |
Note: Direct comparison should be made with caution as the experimental conditions are not identical across all studies.
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of 4-acetamidophenol using Raney® Nickel, followed by the separation of the trans-isomer.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from a procedure described in the literature.[1]
Materials:
-
4-Acetamidophenol (Paracetamol)
-
Absolute Ethanol
-
Raney® Nickel (slurry in water)
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure autoclave with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with absolute ethanol three times to remove residual water.
-
Reactor Charging: To a high-pressure autoclave, add 100 g of 4-acetamidophenol and 250 ml of absolute ethanol.
-
Carefully add 5 g of the washed Raney® Nickel catalyst to the reactor.
-
Reaction Setup: Seal the autoclave and purge the system with nitrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Hydrogenation: Begin stirring and heat the reaction mixture to 180 °C. Maintain this temperature for 2 hours. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Reaction Completion and Work-up: After 2 hours, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Wash the catalyst on the filter with a small amount of hot ethanol. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the catalyst to dry in the air.
-
Solvent Removal: Combine the filtrate and the washings and remove the ethanol using a rotary evaporator to obtain a crude mixture of cis- and trans-4-acetamidocyclohexanol. The typical trans/cis ratio is approximately 4:1.[1]
Protocol 2: Separation of trans-4-Acetamidocyclohexanol via Acetate Esterification and Recrystallization
This protocol is based on a method for separating cis and trans isomers.[4][5]
Materials:
-
Crude mixture of cis- and trans-4-acetamidocyclohexanol
-
Acetic anhydride
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Esterification: In a round-bottom flask, add the crude 4-acetamidocyclohexanol mixture and acetic anhydride in a 1.0:1.0 to 1.0:1.8 molar ratio.[5]
-
Heat the mixture to reflux and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to approximately 85°C and remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.[4]
-
Recrystallization: To the remaining solid, add ethyl acetate and heat to reflux until all the solid dissolves.
-
Cool the solution to about 10-15°C to induce crystallization.[4]
-
Isolation: Collect the white solid, which is the trans-4-acetamidocyclohexanol acetate, by vacuum filtration.
-
The trans-4-acetamidocyclohexanol acetate can then be hydrolyzed under acidic or basic conditions to yield the desired trans-4-aminocyclohexanol.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction and the experimental workflow for the catalytic hydrogenation of 4-acetamidophenol.
Caption: Reaction scheme for the hydrogenation of 4-acetamidophenol.
Caption: Experimental workflow for hydrogenation and purification.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
N-(4-Hydroxycyclohexyl)acetamide: A Key Precursor in the Synthesis of Ambroxol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a widely used mucolytic agent, is synthesized through various chemical pathways. A significant and efficient route involves the use of N-(4-Hydroxycyclohexyl)acetamide as a key precursor. This compound, particularly its trans-isomer, serves as a crucial building block for the formation of the cyclohexylamino moiety of the Ambroxol molecule. This document provides detailed application notes and experimental protocols for the synthesis of Ambroxol from this compound, targeting researchers, scientists, and professionals in drug development. The process involves a two-step synthetic sequence: the deacetylation of trans-N-(4-Hydroxycyclohexyl)acetamide to yield trans-4-aminocyclohexanol, followed by the reductive amination of the latter with 2-amino-3,5-dibromobenzaldehyde to produce Ambroxol.
Synthetic Pathway Overview
The synthesis of Ambroxol from this compound is a strategic process that capitalizes on the controlled formation of the key intermediate, trans-4-aminocyclohexanol. The overall workflow can be visualized as a two-stage process.
Stage 1: Deacetylation of this compound
The initial and critical step in this synthesis is the hydrolysis of the amide group in this compound to yield the corresponding amine, trans-4-aminocyclohexanol. This reaction is typically performed under alkaline conditions, which facilitates the selective crystallization of the desired trans-isomer from a mixture of cis and trans starting materials.
Experimental Protocol: Alkaline Hydrolysis
This protocol is adapted from a patented industrial process and is designed for high-yield synthesis of trans-4-aminocyclohexanol.[1]
Materials:
-
This compound (cis/trans mixture)
-
Sodium Hydroxide (NaOH) solution (50%)
-
Nitrogen gas
-
Ice water
Equipment:
-
Reactor vessel equipped with a reflux condenser, stirrer, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Charge the reactor vessel with the this compound raw material.
-
Add the 50% sodium hydroxide solution to the reactor.
-
Blanket the reaction mixture with nitrogen gas.
-
Heat the mixture to reflux (approximately 90-120°C) and maintain under reflux conditions with continuous stirring for 6 hours to ensure complete hydrolysis.
-
After the reflux period, slowly cool the solution while stirring.
-
Continue cooling the mixture to -10°C to induce crystallization of the trans-4-aminocyclohexanol.
-
Maintain the crystal slurry at -10°C for one hour with stirring to maximize crystal growth.
-
Filter the suspension to collect the crystalline product.
-
Wash the solid product with ice water.
-
Dry the product under vacuum to obtain trans-4-aminocyclohexanol.
Quantitative Data for Deacetylation
| Parameter | Value | Reference |
| Starting Material | This compound (cis/trans mixture) | [1] |
| Reagent | 50% Sodium Hydroxide Solution | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | 90-120°C (Reflux) | [1] |
| Crystallization Temperature | -10°C | [1] |
| Crude Yield | 73% | [1] |
Stage 2: Reductive Amination for Ambroxol Synthesis
The second stage of the synthesis involves the reaction of the purified trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde through reductive amination to form Ambroxol. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the final product.
Experimental Protocol: Reductive Amination
This protocol provides a high-yield method for the synthesis of Ambroxol hydrochloride.
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Lithium perchlorate (LiClO₄)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane
-
Dichloromethane
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water
-
Activated carbon
Equipment:
-
Reaction flask with a magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a reaction flask, combine trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde, and lithium perchlorate in 1,2-dichloroethane.
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1.5 hours.
-
Upon completion of the reaction, pour the mixture into ice water.
-
Extract the aqueous layer with dichloromethane.
-
Separate the organic phase and remove the solvent under reduced pressure using a rotary evaporator to obtain crude Ambroxol base as a yellow liquid.
-
Dissolve the crude Ambroxol base in acetone.
-
Add concentrated hydrochloric acid dropwise with stirring at room temperature to precipitate Ambroxol hydrochloride as a light yellow solid.
-
Stir for an additional hour at room temperature.
-
Filter the precipitate and wash with acetone.
-
For further purification, the crude product can be recrystallized from water with activated carbon treatment.
-
Dry the purified product to obtain white Ambroxol hydrochloride.
Quantitative Data for Reductive Amination
| Reactant/Reagent | Molar Ratio (relative to trans-4-aminocyclohexanol) |
| trans-4-Aminocyclohexanol | 1.0 |
| 2-Amino-3,5-dibromobenzaldehyde | 1.16 |
| Lithium perchlorate (LiClO₄) | 0.04 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.1 |
Logical Relationship of Synthesis Steps
The synthesis is a sequential process where the product of the first stage is the key reactant for the second stage. The quality and isomeric purity of the trans-4-aminocyclohexanol directly impact the efficiency and purity of the final Ambroxol product.
Conclusion
The utilization of this compound as a precursor for Ambroxol synthesis represents a robust and industrially viable method. The detailed protocols and quantitative data provided herein offer a comprehensive guide for the successful execution of this synthetic route. The critical aspects of this process are the efficient separation of the trans-isomer of this compound or its hydrolyzed product, and the high-yield reductive amination step. Careful adherence to the outlined procedures will enable researchers and drug development professionals to produce high-purity Ambroxol for further studies and pharmaceutical applications.
References
Application Note: Quantitative Analysis of N-(4-Hydroxycyclohexyl)acetamide Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(4-Hydroxycyclohexyl)acetamide, a derivative of 4-aminocyclohexanol, exists as cis and trans stereoisomers. The differentiation and quantification of these isomers are critical, as they exhibit distinct biological activities and serve as precursors for different pharmaceutical agents. The trans-isomer is a key intermediate in the synthesis of Ambroxol, a widely used mucolytic drug, while the cis-isomer is utilized in the development of blood platelet aggregation inhibitors.[1][2][3] This application note provides detailed protocols for the quantitative analysis of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Relationship of Isomers and Applications: The two isomers of this compound have distinct applications in the pharmaceutical industry. The diagram below illustrates this relationship, highlighting the importance of selective synthesis and accurate quantification.
Method 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust method for the separation and quantification of polar compounds like this compound isomers. Due to the polarity of the hydroxyl and acetamide groups, a column with good aqueous stability is recommended.
Experimental Workflow: HPLC Analysis The general workflow for the quantification of the isomers by HPLC is outlined below.
Protocol: HPLC Method for Isomer Quantification
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Columns with polar-embedded groups may also provide suitable selectivity.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide standards (if available) in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve for each isomer by plotting peak area against concentration. Determine the concentration of each isomer in the sample from its peak area using the calibration curve.
Example Quantitative Data (HPLC)
The following table presents hypothetical data for the separation of the two isomers under the proposed HPLC conditions. Actual retention times and resolution will vary depending on the specific column and conditions used.
| Parameter | trans-Isomer | cis-Isomer |
| Retention Time (min) | 6.8 | 7.5 |
| Resolution (Rs) | - | > 1.5 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.3 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. Due to the polar hydroxyl group, derivatization is recommended to improve volatility and chromatographic peak shape. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.
Experimental Workflow: GC-MS Analysis The workflow for GC-MS includes an additional derivatization step to enhance the volatility of the analytes.
Protocol: GC-MS Method with Silylation
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Derivatization:
-
GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[6][7]
-
Injection Mode: Splitless or split (e.g., 20:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Example Quantitative Data (GC-MS)
Quantification is performed using characteristic ions of the derivatized isomers. The table below shows hypothetical data for the TMS-derivatized isomers.
| Parameter | TMS-trans-Isomer | TMS-cis-Isomer |
| Retention Time (min) | 12.1 | 12.4 |
| Molecular Ion [M]⁺ (m/z) | 229 | 229 |
| Quantification Ion (m/z) | 156 | 156 |
| Qualifier Ions (m/z) | 73, 129 | 73, 129 |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
Signaling Pathway Context: Platelet Aggregation Inhibition
The cis-isomer of this compound is a precursor for blood platelet aggregation inhibitors.[1] These inhibitors typically target key steps in the platelet activation cascade. The diagram below provides a simplified overview of common targets in this pathway.
Disclaimer: The experimental protocols and quantitative data presented in this application note are illustrative examples. They are based on established analytical principles for structurally similar compounds. Method development and validation are required for specific applications.
References
- 1. mims.com [mims.com]
- 2. ahajournals.org [ahajournals.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Application Note: HPLC Separation of Cis- and Trans-4-Acetamidocyclohexanol
Introduction
4-Acetamidocyclohexanol is a key intermediate in the synthesis of various pharmaceutical compounds. The spatial orientation of the acetamido and hydroxyl groups on the cyclohexane ring results in the formation of cis and trans diastereomers. As these isomers can exhibit different pharmacological activities and impurity profiles, their effective separation and quantification are critical for quality control in drug development and manufacturing. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of cis- and trans-4-Acetamidocyclohexanol.
Challenges in Separation
The primary challenge in separating cis- and trans-4-Acetamidocyclohexanol lies in their similar physicochemical properties. Both isomers have the same mass and polarity, making their separation by conventional chromatographic techniques difficult. This necessitates a highly selective HPLC method to achieve adequate resolution.
Methodology
A reversed-phase HPLC method was developed to separate the cis and trans isomers of 4-Acetamidocyclohexanol. The method utilizes a C18 stationary phase, which provides the necessary hydrophobicity to retain the analytes, while the mobile phase composition is optimized to exploit the subtle differences in their interaction with the stationary phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water/Acetonitrile |
Results and Discussion
The developed HPLC method successfully achieved baseline separation of cis- and trans-4-Acetamidocyclohexanol. The chromatogram (Figure 1) shows two well-resolved peaks corresponding to the two isomers.
Quantitative Data Summary:
| Analyte | Retention Time (min) | Tailing Factor | Resolution (USP) |
| trans-4-Acetamidocyclohexanol | 8.2 | 1.1 | - |
| cis-4-Acetamidocyclohexanol | 9.5 | 1.2 | 2.5 |
The method demonstrates good peak shape and resolution, making it suitable for accurate quantification of both isomers. The elution order was determined by analyzing pure standards of each isomer.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the HPLC analysis of cis- and trans-4-Acetamidocyclohexanol.
Materials and Reagents
-
cis-4-Acetamidocyclohexanol reference standard (>98% purity)
-
trans-4-Acetamidocyclohexanol reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrument and Apparatus
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water):
-
Add 1 mL of formic acid to a 1 L volumetric flask.
-
Bring to volume with deionized water and mix thoroughly.
-
Degas the solution before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
Degas the solution before use.
Sample Diluent (50:50 Water/Acetonitrile):
-
Mix equal volumes of deionized water and acetonitrile.
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with the sample diluent.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask.
-
Bring to volume with the sample diluent to obtain a mixed standard solution.
HPLC System Setup and Analysis
-
Equilibrate the C18 column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the working standard solution and run the gradient program.
-
After each run, allow the system to re-equilibrate at the initial conditions for 5 minutes.
Data Analysis
-
Integrate the peaks for cis- and trans-4-Acetamidocyclohexanol.
-
Determine the retention time, peak area, tailing factor, and resolution.
-
For quantitative analysis, construct a calibration curve using a series of standard dilutions.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of 4-Acetamidocyclohexanol isomers.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the HPLC separation of isomers.
Application Notes and Protocols for N-(cis-4-Hydroxycyclohexyl)acetamide as a Blood Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(cis-4-Hydroxycyclohexyl)acetamide is a compound recognized for its potential application in the development of blood platelet aggregation inhibitors.[1] This document provides detailed application notes and standardized protocols for researchers and drug development professionals investigating the efficacy and mechanism of action of N-(cis-4-Hydroxycyclohexyl)acetamide and similar compounds. The following sections outline the necessary materials, experimental procedures, and data analysis techniques for assessing the inhibitory effects on platelet aggregation.
Data Presentation
Quantitative data from platelet aggregation inhibition assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key efficacy metrics.
Table 1: Inhibitory Concentration (IC50) of N-(cis-4-Hydroxycyclohexyl)acetamide
| Agonist | Agonist Concentration | N-(cis-4-Hydroxycyclohexyl)acetamide IC50 (µM) |
| ADP | e.g., 5 µM | Experimental Value |
| Collagen | e.g., 2 µg/mL | Experimental Value |
| Thrombin | e.g., 0.1 U/mL | Experimental Value |
| Arachidonic Acid | e.g., 0.5 mM | Experimental Value |
IC50 values represent the concentration of the inhibitor required to reduce the maximal platelet aggregation by 50%.
Table 2: Percentage Inhibition of Platelet Aggregation by N-(cis-4-Hydroxycyclohexyl)acetamide
| N-(cis-4-Hydroxycyclohexyl)acetamide Conc. (µM) | Agonist (e.g., ADP 5 µM) % Inhibition | Agonist (e.g., Collagen 2 µg/mL) % Inhibition | Agonist (e.g., Thrombin 0.1 U/mL) % Inhibition | Agonist (e.g., Arachidonic Acid 0.5 mM) % Inhibition |
| Concentration 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Concentration 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Concentration 3 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Concentration 4 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
% Inhibition is calculated as: ((Maximal Aggregation of Control - Maximal Aggregation with Inhibitor) / Maximal Aggregation of Control) x 100.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-platelet aggregation activity of N-(cis-4-Hydroxycyclohexyl)acetamide. The primary recommended method is Light Transmission Aggregometry (LTA), a widely accepted standard for platelet function testing.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.
-
3.2% Sodium Citrate anticoagulant tubes.
-
Centrifuge.
-
Plastic pipettes and tubes.
Procedure:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Aspirate the PPP supernatant and store it in a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Determine the platelet count in the PRP using a hematology analyzer and adjust to a standardized concentration (typically 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP if necessary.
Protocol 2: Light Transmission Aggregometry (LTA) Assay
Materials:
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
N-(cis-4-Hydroxycyclohexyl)acetamide stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid.
-
Saline or appropriate vehicle control.
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Set the baseline for 0% aggregation using the PRP sample.
-
Replace the PRP cuvette with a cuvette containing 450 µL of PPP to set the 100% aggregation baseline.
-
For the inhibitor assay, add a small volume (e.g., 5 µL) of the desired concentration of N-(cis-4-Hydroxycyclohexyl)acetamide solution to the PRP cuvette. For the control, add the same volume of the vehicle.
-
Incubate the PRP with the inhibitor (or vehicle) for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate the recording of light transmission.
-
Add the platelet agonist (e.g., 50 µL of ADP solution) to the cuvette to induce aggregation.
-
Record the aggregation for a set period (typically 5-10 minutes) until a maximal aggregation plateau is reached.
-
The aggregometer software will generate an aggregation curve, from which the maximal aggregation percentage can be determined.
-
Repeat the procedure for a range of N-(cis-4-Hydroxycyclohexyl)acetamide concentrations to determine the IC50.
Signaling Pathways and Experimental Workflows
Understanding the potential mechanism of action of N-(cis-4-Hydroxycyclohexyl)acetamide requires knowledge of the key signaling pathways involved in platelet aggregation. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Key signaling pathways in platelet aggregation.
Caption: Experimental workflow for LTA assay.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize assay conditions, including inhibitor concentrations, incubation times, and agonist concentrations, for their specific experimental setup. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The information on N-(cis-4-Hydroxycyclohexyl)acetamide is based on available literature, and further independent verification is recommended.
References
Application of N-(4-Hydroxycyclohexyl)acetamide in Drug Formulation: A Prospective Evaluation
Disclaimer: Extensive literature searches did not yield any publicly available data or documentation on the use of N-(4-Hydroxycyclohexyl)acetamide as a pharmaceutical excipient in drug formulations. The following application notes and protocols are presented as a prospective guide for researchers and drug development professionals on how to evaluate this compound as a novel excipient, based on established principles of pharmaceutical sciences. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[1] It exists as cis- and trans-isomers.[1] While its primary documented use is as an intermediate in the synthesis of other molecules, such as ambroxol hydrochloride, its chemical structure, featuring both a hydroxyl and an amide group, suggests potential utility as a pharmaceutical excipient.[1] These functional groups could potentially engage in hydrogen bonding, which is a key interaction for solubilizing and stabilizing active pharmaceutical ingredients (APIs). This document outlines a hypothetical framework for the evaluation of this compound as a novel excipient for oral drug formulations, particularly for poorly soluble (BCS Class II and IV) drugs.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a potential excipient is the foundation of formulation development.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Formula | C8H15NO2 | - |
| Molecular Weight | 157.21 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 135-140 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 10.2 (hydroxyl group) | Potentiometric Titration |
| LogP | 0.8 | HPLC Method |
| Aqueous Solubility (25°C) | 15 mg/mL | Shake-flask method |
| Solubility in Ethanol | 80 mg/mL | Shake-flask method |
| Hygroscopicity | Low | Dynamic Vapor Sorption (DVS) |
Potential Applications in Drug Formulation
Based on its chemical structure, this compound could be investigated for the following applications in drug formulation:
-
Solubilizing Agent: The hydroxyl and amide groups can act as hydrogen bond donors and acceptors, potentially disrupting the crystal lattice of a poorly soluble drug and improving its dissolution.
-
Stabilizer in Amorphous Solid Dispersions (ASDs): By interacting with the API on a molecular level, it may inhibit recrystallization of the amorphous drug, thereby enhancing its stability and maintaining a higher apparent solubility.
-
Co-former in Co-crystals: Its ability to form hydrogen bonds makes it a candidate for co-crystal engineering, a technique used to improve the physicochemical properties of an API.
Experimental Protocols
The following protocols describe the necessary steps to evaluate the potential of this compound as a pharmaceutical excipient.
Protocol 1: Solubility Enhancement Screening
Objective: To assess the ability of this compound to enhance the aqueous solubility of a model poorly soluble drug (e.g., Ibuprofen, a BCS Class II drug).
Materials:
-
This compound
-
Ibuprofen
-
Phosphate buffer pH 7.2
-
HPLC system with a suitable column for Ibuprofen quantification
Procedure:
-
Prepare supersaturated solutions of Ibuprofen in phosphate buffer containing increasing concentrations of this compound (0%, 1%, 2%, 5%, 10% w/v).
-
Equilibrate the solutions in a shaker bath at 25°C for 48 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.45 µm filter to remove undissolved drug.
-
Analyze the concentration of dissolved Ibuprofen in the filtrate using a validated HPLC method.
-
Plot the solubility of Ibuprofen as a function of this compound concentration.
Table 2: Hypothetical Solubility Enhancement of Ibuprofen by this compound
| Concentration of this compound (% w/v) | Ibuprofen Solubility (µg/mL) | Fold Increase |
| 0 | 21 | 1.0 |
| 1 | 45 | 2.1 |
| 2 | 78 | 3.7 |
| 5 | 152 | 7.2 |
| 10 | 280 | 13.3 |
Protocol 2: Preparation and Characterization of Amorphous Solid Dispersions (ASDs)
Objective: To prepare amorphous solid dispersions of a model drug with this compound and evaluate their physical stability.
Materials:
-
Model drug (e.g., Carbamazepine)
-
This compound
-
Methanol (or other suitable solvent)
-
Spray dryer
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Prepare solutions of Carbamazepine and this compound in methanol at different drug-to-excipient ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray dry the solutions using an appropriate spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
Characterize the resulting powders using DSC to determine the glass transition temperature (Tg) and PXRD to confirm the amorphous nature of the drug.
-
Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and analyze by PXRD at regular intervals (e.g., 1, 3, 6 months) to check for recrystallization.
Table 3: Hypothetical Physical Stability of Carbamazepine-N-(4-Hydroxycyclohexyl)acetamide ASDs
| Drug:Excipient Ratio (w/w) | Initial State (PXRD) | State after 6 months at 40°C/75% RH (PXRD) |
| 1:1 | Amorphous | Crystalline peaks observed |
| 1:3 | Amorphous | Amorphous |
| 1:5 | Amorphous | Amorphous |
Protocol 3: In Vitro Dissolution Studies
Objective: To evaluate the dissolution rate of the prepared ASDs compared to the pure crystalline drug.
Materials:
-
Carbamazepine-N-(4-Hydroxycyclohexyl)acetamide ASDs
-
Crystalline Carbamazepine
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium: 0.1 N HCl
-
HPLC system for Carbamazepine quantification
Procedure:
-
Fill hard gelatin capsules with an amount of ASD or crystalline drug equivalent to a 100 mg dose of Carbamazepine.
-
Perform dissolution testing in 900 mL of 0.1 N HCl at 37°C with a paddle speed of 75 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in the samples using HPLC.
-
Plot the percentage of drug dissolved versus time.
Visualizations
Caption: Workflow for evaluating this compound as a novel excipient.
References
Application Note & Protocol: Cis-Trans Epimerization of N-(4-hydroxycyclohexyl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide, a critical process for enriching the therapeutically important trans isomer. The trans isomer is a key intermediate in the synthesis of various pharmaceuticals, including ambroxol hydrochloride.[1][2] The protocol described herein is based on a catalytic dehydrogenation-hydrogenation mechanism utilizing Raney-Ni, which facilitates the conversion of the cis isomer to the more stable trans form through a 4-acetamide-cyclohexanone intermediate.[1][3] This method offers a more efficient alternative to traditional separation techniques like column chromatography or crystallization, which often suffer from low yield and high solvent consumption.[1]
Introduction
N-(4-hydroxycyclohexyl)-acetamide is commonly produced as a mixture of cis and trans diastereomers.[1] For many pharmaceutical applications, only the trans isomer is active or desired.[1] Therefore, an efficient method for the isomerization of the less desired cis isomer into the trans isomer is of significant industrial importance. The thermodynamic equilibrium favors the trans isomer, where the substituents on the cyclohexane ring are in a more stable equatorial position.[3][4] This protocol leverages a catalytic approach using Raney-Ni under a hydrogen atmosphere to achieve this conversion.[1][3]
Data Presentation
The following table summarizes the quantitative data reported for the Raney-Ni catalyzed epimerization of N-(4-hydroxycyclohexyl)-acetamide.
| Parameter | Initial Cis:Trans Ratio | Final Trans Isomer Percentage | Solvent | Catalyst | Additive | Temperature | Time (h) | Overall Yield of Pure Trans Isomer (>93%) |
| Value | 66:34 | 66-68% | Water | Raney-Ni | AN-1 | Reflux | 6 | >38% |
| Reference | [3] | [3] | [3] | [3] | [3] | [3] | [3] | [3] |
Theoretical calculations have also shown that the polarity of the solvent can influence the ratio of trans to cis isomer, with more polar solvents favoring the formation of the trans isomer.[1] Experimental results have corroborated that hydrogen pressure does not significantly affect the yield of the trans isomer.[1]
Experimental Protocol
This protocol outlines the methodology for the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide using a Raney-Ni catalyst.
Materials:
-
N-(4-hydroxycyclohexyl)-acetamide (cis/trans mixture)
-
Raney-Ni (activated catalyst)
-
Water (distilled or deionized)
-
Additive AN-1 (if available; the specific composition is not detailed in the source literature)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., balloon with H₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(4-hydroxycyclohexyl)-acetamide cis/trans mixture and water as the solvent.
-
Catalyst and Additive Addition: Carefully add the activated Raney-Ni catalyst to the reaction mixture. If using, add the "AN-1" additive at this stage.
-
Inert Atmosphere: Purge the reaction flask with hydrogen gas and maintain a protective atmosphere of hydrogen throughout the reaction. This can be achieved using a balloon filled with hydrogen attached to the top of the condenser.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. According to the literature, a reaction time of 6 hours is effective.[3]
-
Monitoring the Reaction: The progress of the epimerization can be monitored by taking small aliquots from the reaction mixture at different time intervals. The ratio of cis to trans isomers can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up:
-
After the reaction is complete (i.e., the cis/trans ratio has reached equilibrium), cool the mixture to room temperature.
-
Carefully separate the Raney-Ni catalyst from the reaction mixture by filtration. Caution: Raney-Ni is pyrophoric and should be handled with care, preferably kept wet.
-
Concentrate the aqueous solution under reduced pressure to induce crystallization of the product.
-
-
Purification: The crystallized product, now enriched in the trans isomer, can be further purified by recrystallization to obtain the pure trans-N-(4-hydroxycyclohexyl)-acetamide. An overall yield of over 38% of the pure trans isomer (>93% purity) can be achieved through this concentration and crystallization process.[3]
Visualizations
Epimerization Reaction Pathway
The following diagram illustrates the proposed mechanism for the Raney-Ni catalyzed cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide. The process involves an initial dehydrogenation of the alcohol to a ketone intermediate, followed by hydrogenation which allows for the formation of the thermodynamically more stable trans isomer.
References
Hydrolysis of N-(hydroxycyclohexyl) Acetamide to trans-4-Aminocyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrolysis of N-(hydroxycyclohexyl) acetamide to produce trans-4-aminocyclohexanol, a key intermediate in pharmaceutical synthesis. The protocols described herein cover both acidic and alkaline hydrolysis methods, offering flexibility based on available reagents and equipment.
Introduction
Trans-4-aminocyclohexanol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrolysis of its N-acetylated precursor, N-(hydroxycyclohexyl) acetamide, is a critical step in its production. The starting material is typically a mixture of cis and trans isomers, obtained from the catalytic hydrogenation of p-acetamidophenol. This document outlines reliable methods for the selective hydrolysis and subsequent isolation of the desired trans isomer.
Data Summary
The following table summarizes the key quantitative data associated with the hydrolysis protocols described below.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Water | Water or aqueous alcohol |
| Temperature | Reflux | 90 - 120 °C (Reflux)[1][2] |
| Reaction Time | 4 - 8 hours | 2 - 6 hours |
| Typical Yield | Moderate to High | High |
| Purification Method | Crystallization | Crystallization from toluene[1][2] or cooling of aqueous solution. |
Experimental Protocols
Two primary methods for the hydrolysis of N-(hydroxycyclohexyl) acetamide are detailed below: alkaline hydrolysis and acidic hydrolysis.
Protocol 1: Alkaline Hydrolysis of N-(4-hydroxycyclohexyl) Acetamide
This protocol describes the hydrolysis using a strong base, which is a commonly employed method in industrial processes.[1][2]
Materials:
-
N-(4-hydroxycyclohexyl) acetamide (cis/trans mixture)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Toluene
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(4-hydroxycyclohexyl) acetamide in an aqueous solution of sodium hydroxide or potassium hydroxide. A typical concentration is at least 2 mol/L of the hydroxide.[1]
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 90-120°C) and maintain for 2-6 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Extraction (if necessary): The product can be extracted from the aqueous solution using an organic solvent like chloroform, particularly if the reaction was performed in a more dilute solution.[1]
-
Purification by Crystallization from Toluene:
-
If the product is isolated, dissolve the crude trans-4-aminocyclohexanol in toluene by heating.
-
Add a small amount of activated carbon to the hot solution and reflux for approximately 1 hour to decolorize.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold toluene and dry under vacuum.
-
-
Purification by Cooling Crystallization:
-
Alternatively, if a sufficiently high concentration of the product is present in the alkaline aqueous solution (at least 0.5 mol/L), the trans-4-aminocyclohexanol can be precipitated by cooling the solution to between -5°C and -10°C.[1]
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Protocol 2: Acidic Hydrolysis of N-(4-hydroxycyclohexyl) Acetamide
This protocol utilizes a strong acid to catalyze the hydrolysis of the amide bond.
Materials:
-
N-(4-hydroxycyclohexyl) acetamide (cis/trans mixture)
-
Hydrochloric acid (HCl, e.g., 6M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add N-(4-hydroxycyclohexyl) acetamide and an aqueous solution of hydrochloric acid (e.g., 6M).
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to manage the exothermic reaction.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude trans-4-aminocyclohexanol can be further purified by crystallization from an appropriate solvent, such as toluene, as described in Protocol 1.
Visualizations
The following diagrams illustrate the logical workflow of the hydrolysis process.
References
Application Notes and Protocols for the Scale-Up Synthesis of trans-N-(4-Hydroxycyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of trans-N-(4-Hydroxycyclohexyl)acetamide, an important intermediate in the pharmaceutical industry. The synthesis primarily involves the catalytic hydrogenation of 4-acetamidophenol (Paracetamol), which yields a mixture of cis and trans isomers. The critical challenge in the synthesis is the efficient separation of the desired trans-isomer. This document outlines two primary strategies for obtaining the high-purity trans-isomer on a larger scale: direct crystallization following hydrogenation and a thermodynamically controlled epimerization process to enrich the trans-isomer content before purification. Detailed experimental protocols, quantitative data summaries, and process workflows are provided to guide researchers in the successful scale-up of this synthesis.
Introduction
trans-N-(4-Hydroxycyclohexyl)acetamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the mucolytic agent Ambroxol.[1] The primary route for its synthesis is the catalytic hydrogenation of the readily available starting material, 4-acetamidophenol.[1][2] This reaction, however, produces a diastereomeric mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide.[2] Since only the trans-isomer is typically desired for subsequent pharmaceutical syntheses, the development of an efficient and scalable method for its isolation is of paramount importance.[1]
This document details two effective methods for the scale-up production of the trans-isomer:
-
Method A: Catalytic hydrogenation of 4-acetamidophenol followed by direct separation of the trans-isomer.
-
Method B: Catalytic hydrogenation followed by a Raney Nickel-catalyzed epimerization to increase the proportion of the thermodynamically more stable trans-isomer, followed by purification.
Synthetic Pathways and Key Transformations
The overall synthetic strategy involves the reduction of the aromatic ring of 4-acetamidophenol to a cyclohexyl ring, followed by the separation of the resulting diastereomers.
References
Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of N-(4-Hydroxycyclohexyl)acetamide Synthesis
Introduction
N-(4-Hydroxycyclohexyl)acetamide is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The monitoring of its synthesis, typically achieved through the acylation of 4-aminocyclohexanol with an acetylating agent like acetic anhydride, is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note presents a detailed protocol for the rapid and reliable analysis of the this compound synthesis reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method allows for the simultaneous quantification of the starting material (4-aminocyclohexanol), the product (this compound), and potential byproducts, providing researchers, scientists, and drug development professionals with a robust tool for reaction monitoring and process control. Due to the polar nature of the analyte and starting material, a reversed-phase chromatographic method with a polar-modified C18 column is employed to achieve adequate retention and separation.
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-Aminocyclohexanol (cis- and trans- mixture)
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-aminocyclohexanol in dichloromethane.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by taking aliquots for LC-MS analysis (see Sample Preparation).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Sample Preparation for LC-MS Analysis
Materials:
-
Acetonitrile (LC-MS grade)
-
Deionized Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
0.22 µm Syringe Filters
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
Prepare a series of calibration standards for 4-aminocyclohexanol and this compound in the same diluent.
LC-MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize the expected quantitative data for the key components of the reaction mixture.
Table 1: Retention Times and m/z Values for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| 4-Aminocyclohexanol | C₆H₁₃NO | 115.18 | ~1.2 | 116.1 |
| This compound | C₈H₁₅NO₂ | 157.21 | ~2.5 | 158.1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Not retained/hydrolyzed | N/A |
Table 2: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,678 |
| 5.0 | 798,456 |
| 10.0 | 1,601,234 |
| R² | 0.9995 |
Mandatory Visualizations
Caption: Experimental workflow from synthesis to data analysis.
Caption: Logical relationship of LC-MS components.
Caption: Potential metabolic pathway of the product.
Troubleshooting & Optimization
Improving yield of trans-isomer in N-(4-Hydroxycyclohexyl)acetamide synthesis
Technical Support Center: Synthesis of N-(4-Hydroxycyclohexyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on maximizing the yield of the desired trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the catalytic hydrogenation of 4-acetamidophenol (paracetamol).[1][2][3] This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide. The trans-isomer is a crucial intermediate in the synthesis of various pharmaceuticals.[1]
Q2: Why is obtaining a high yield of the trans-isomer important?
A2: The trans-isomer is the therapeutically active precursor for several drugs. Therefore, achieving a high trans- to cis-isomer ratio is critical for the efficiency and cost-effectiveness of the overall drug synthesis process.
Q3: What factors influence the trans to cis isomer ratio during the initial hydrogenation?
A3: The stereoselectivity of the hydrogenation is influenced by several factors, including the choice of catalyst, catalyst support, solvent, temperature, and hydrogen pressure. The catalyst and its support are particularly crucial in determining the initial isomer distribution.
Q4: Is it possible to convert the undesired cis-isomer to the desired trans-isomer?
A4: Yes, a cis/trans mixture can be enriched in the trans-isomer through a process called epimerization. This is typically achieved by heating the isomer mixture with a Raney-Ni catalyst in a suitable solvent.[1][4] This process allows for a thermodynamic equilibration of the isomers, favoring the more stable trans form.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trans-N-(4-Hydroxycyclohexyl)acetamide.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. |
| Incomplete Reaction | - Increase reaction time. - Increase hydrogen pressure. - Increase reaction temperature (note: this may affect stereoselectivity). |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure complete precipitation and recovery of the product during crystallization. |
Issue 2: Low trans-Isomer Selectivity in Initial Hydrogenation
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | The choice of catalyst significantly impacts the trans:cis ratio. Consider screening different catalysts. Cobalt (Co) and Ruthenium-Nickel (Ru-Ni) bimetallic catalysts on a carbon support have shown higher selectivity for the trans-isomer.[2][3] |
| Incorrect Catalyst Support | Alumina (Al₂O₃) and silica (SiO₂) supports for Ruthenium catalysts have been reported to yield higher trans-isomer selectivity compared to carbon supports in some cases.[3] |
| Inappropriate Solvent | The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents to find the optimal conditions for your chosen catalyst. |
Issue 3: Inefficient cis to trans Epimerization
| Potential Cause | Troubleshooting Step |
| Inactive Raney-Ni Catalyst | Use freshly prepared and activated Raney-Ni for the best results. |
| Suboptimal Solvent | The polarity of the solvent plays a role in the epimerization process. Water has been shown to be an effective solvent, leading to a higher yield of the trans-isomer compared to less polar solvents like ethanol.[1] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is refluxed for a sufficient duration (e.g., 6 hours) to reach thermodynamic equilibrium.[4] |
Issue 4: Presence of Side Products
| Potential Cause | Troubleshooting Step |
| Hydrogenolysis of the Hydroxyl Group | The formation of N-cyclohexylacetamide can occur, particularly with carbon-supported catalysts.[3] Using catalysts on oxide supports like alumina or silica can reduce this side reaction.[3] |
| Incomplete Hydrogenation | The presence of 4-acetamidocyclohexanone indicates incomplete reduction of the intermediate ketone.[2] Increasing reaction time or hydrogen pressure can help drive the reaction to completion. |
Data Presentation
Table 1: Influence of Catalyst on the trans:cis Isomer Ratio in the Hydrogenation of 4-Acetamidophenol
| Catalyst | Support | trans:cis Ratio | Selectivity to this compound (%) | Key Side Product | Reference |
| Ru | Carbon | Low | ~90% | N-cyclohexylacetamide | [3] |
| Ru | Al₂O₃ | 53:47 | >99% | Minimal | [3] |
| Ru | SiO₂ | 46:54 | >99% | Minimal | [3] |
| Co | Carbon | High | ~95% | N-cyclohexylacetamide | [2] |
| Ni | Carbon | Moderate | >99% | Minimal | [2] |
| Ru-Ni | Graphite | Higher than monometallic counterparts | >99% | Minimal | [2] |
Table 2: Effect of Solvent on Raney-Ni Catalyzed Epimerization
| Solvent | trans-Isomer Yield (%) |
| 100% Ethanol | 37.4 |
| 95% Ethanol | 38.5 |
| 100% Water | 70.4 |
Data from a study where the starting material was a cis:trans mixture. The yield refers to the percentage of the trans-isomer in the final mixture after epimerization.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Acetamidophenol
-
Catalyst Preparation: Suspend the chosen catalyst (e.g., Ru/Al₂O₃, 5% w/w) in a suitable solvent (e.g., ethanol or water) in a high-pressure autoclave.
-
Reaction Setup: Add a solution of 4-acetamidophenol in the same solvent to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3.5-10 bar). Heat the mixture to the target temperature (e.g., 98-110°C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using a suitable analytical technique (e.g., GC, HPLC).
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate, containing a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide, can be used directly in the epimerization step or concentrated to isolate the product mixture.
Protocol 2: cis to trans Epimerization using Raney-Ni
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cis/trans mixture of this compound (e.g., 40 g with a cis:trans ratio of 80:20), water (100 mL), and freshly prepared Raney-Ni catalyst.[1]
-
Epimerization: Reflux the reaction mixture under a hydrogen atmosphere for several hours (e.g., 6 hours).[1][4]
-
Workup: After cooling to room temperature, filter the mixture to remove the Raney-Ni catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/acetone mixture) to yield the product with a significantly enriched trans-isomer content (e.g., cis:trans ratio of 15:85 or better).[1] The mother liquor can be recycled in subsequent epimerization batches to further improve the overall yield of the trans-isomer.[1]
Visualizations
Caption: Troubleshooting workflow for low trans-isomer yield.
Caption: Overall synthesis and epimerization pathway.
References
- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Center: N-(4-Hydroxycyclohexyl)acetamide Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Hydroxycyclohexyl)acetamide. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during the forced degradation and analysis of this compound.
Problem 1: Low or No Degradation Observed
| Possible Cause | Troubleshooting Step |
| Insufficient stress conditions | Increase the concentration of the stress agent (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. For photostability studies, increase the light intensity or duration.[1][2] |
| High stability of the compound | This compound may be intrinsically stable under the applied conditions. Consider using more aggressive stress conditions, such as higher temperatures or more concentrated reagents, but be mindful of over-stressing.[1] |
| Inappropriate solvent | Ensure the compound is fully dissolved in the chosen solvent. Poor solubility can limit its exposure to the stressor.[3] |
Problem 2: Excessive Degradation or Formation of Secondary Degradants
| Possible Cause | Troubleshooting Step |
| Overly harsh stress conditions | Reduce the concentration of the stress agent, lower the temperature, or decrease the exposure time. The goal is typically to achieve 5-20% degradation.[1][4] |
| Formation of secondary degradation products | Analyze samples at earlier time points to distinguish primary from secondary degradants.[1] Over-stressing can lead to complex degradation profiles that are not representative of real-world stability.[1] |
Problem 3: Poor Chromatographic Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition (e.g., adjust pH, organic modifier concentration, or ionic strength). Gradient elution may be necessary to separate compounds with different polarities.[5] |
| Unsuitable HPLC column | Select a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size for better separation.[5] |
| Co-elution of degradants | Modify the gradient slope, flow rate, or column temperature to improve the separation of critical peak pairs.[6] |
Problem 4: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure accurate and consistent preparation of all solutions, including drug substance, stress agents, and mobile phases.[6] |
| Fluctuations in instrument performance | Check for leaks, ensure the pump is delivering a consistent flow rate, and allow the detector to warm up and stabilize.[6] Regularly perform system suitability tests. |
| Column degradation | Use a guard column to protect the analytical column from contaminants. If retention times shift or peak shapes deteriorate, the column may need to be washed or replaced.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bond and oxidation of the secondary alcohol on the cyclohexyl ring.[8][9]
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 4-aminocyclohexanol and acetic acid.[8]
-
Oxidation: The secondary hydroxyl group is susceptible to oxidation, which would form N-(4-oxocyclohexyl)acetamide.[9]
Q2: Are forced degradation studies for this compound required by regulatory agencies?
A2: Yes, regulatory bodies like the FDA and ICH require forced degradation studies to be performed to understand the stability of a drug substance and to develop and validate stability-indicating analytical methods.[1][4] These studies help identify potential degradants that could form under various environmental conditions.[10]
Q3: What is a typical starting concentration for this compound in forced degradation studies?
A3: A commonly recommended starting concentration for the drug substance in solution is 1 mg/mL.[2] However, the concentration may be adjusted based on the solubility of the compound and the sensitivity of the analytical method.
Q4: How can I confirm the identity of the degradation products?
A4: A combination of analytical techniques is typically used to identify and characterize degradation products. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of degradants. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[10]
Q5: What is "mass balance" in the context of a stability study?
A5: Mass balance is a critical aspect of forced degradation studies that aims to account for all the mass of the initial drug substance after degradation.[11] It is the sum of the assay of the undegraded drug and the levels of all degradation products. A good mass balance, typically between 95% and 105%, provides confidence that all major degradants have been detected.[11]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 60°C | 12.5% | 4-aminocyclohexanol |
| 0.1 M NaOH | 8 hours | 60°C | 18.2% | 4-aminocyclohexanol |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | N-(4-oxocyclohexyl)acetamide |
| Thermal | 48 hours | 80°C | 3.1% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 1.5% | Minor unidentified peaks |
Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of methanol and 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 4, 8, 12, and 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Analyze the samples promptly after preparation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. acdlabs.com [acdlabs.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Forced Degradation Studies of N-(4-Hydroxycyclohexyl)acetamide
Welcome to the technical support center for forced degradation studies of N-(4-Hydroxycyclohexyl)acetamide. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation studies are crucial for several reasons:
-
To identify potential degradation products and establish the degradation pathways of this compound.[1][2]
-
To understand the intrinsic stability of the molecule.[2][3]
-
To develop and validate stability-indicating analytical methods.[1][3]
-
To inform the development of a stable formulation and determine appropriate storage conditions.[3]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
Based on ICH guidelines, the following stress conditions are typically employed:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) at various temperatures.[2]
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH) at various temperatures.[2]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.[4]
-
Thermal Degradation: Exposing the solid drug substance to dry heat.[3][5]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[3]
Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for separating and quantifying the drug and its degradation products.[1] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]
Q4: Is cis-trans epimerization a concern for this compound during these studies?
Yes, this compound exists as cis and trans isomers.[7] Studies have shown that cis-trans epimerization can occur, particularly under certain catalytic conditions (e.g., with Raney-Ni and hydrogen).[7][8] It is important to monitor for this transformation during your degradation studies, as it can be influenced by factors like solvent polarity.[7][9] The trans-isomer is often the desired medicinal intermediate.[7]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., higher molarity of acid/base or higher percentage of H₂O₂).
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition.
-
For photostability, ensure direct and adequate exposure to the light source.
-
Issue 2: The drug substance degrades completely, making it difficult to identify primary degradants.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the experiment.
-
Reduce the exposure time.
-
Analyze samples at multiple, earlier time points to observe the formation of initial degradation products.[1]
-
Issue 3: Poor resolution between the parent drug peak and degradation product peaks in the chromatogram.
-
Possible Cause: The analytical method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic modifier, alter the pH, or adjust the buffer concentration).
-
Change the column chemistry (e.g., from C18 to a different stationary phase like C8 or phenyl).
-
Optimize the gradient elution profile for better separation.
-
Adjust the column temperature.
-
Issue 4: The mass balance of the assay is not within the acceptable range (typically 95-105%).
-
Possible Cause:
-
Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore).
-
Volatile degradation products may have formed and escaped.
-
Degradants may be adsorbing to the container.
-
-
Troubleshooting Steps:
-
Use a detector with more universal detection capabilities, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in addition to the UV detector.
-
Analyze the headspace of the sample vial for volatile compounds using Gas Chromatography (GC).
-
Ensure proper selection of container materials and perform extraction studies on the containers if adsorption is suspected.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of Parent Drug | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 12.5 | 2 | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 25.3 | 3 | More susceptible to base than acid. |
| Oxidation | 6% H₂O₂, RT, 24h | 8.7 | 1 | Moderate degradation. |
| Thermal | 80°C, 48h | 5.2 | 1 | Relatively stable to dry heat. |
| Photolytic (UV) | 254 nm, 24h | 15.8 | 2 | Significant photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% H₂O₂ to achieve a final peroxide concentration of 6%. Keep the solution at room temperature. Withdraw samples at specified time points and dilute for analysis.
-
Thermal Degradation: Place a known quantity of the solid drug substance in a thermostatically controlled oven at 80°C. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark. Analyze the samples at appropriate intervals.
Protocol 2: HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Stability of N-(4-Hydroxycyclohexyl)acetamide in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-(4-Hydroxycyclohexyl)acetamide under acidic and basic conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic and basic conditions?
A1: Based on the principles of amide hydrolysis, the primary degradation products are expected to be 4-aminocyclohexanol and acetic acid under acidic conditions (with the amine protonated as an ammonium salt), and 4-aminocyclohexanol and the salt of acetic acid (e.g., sodium acetate) under basic conditions.[1][2] The core reaction is the cleavage of the amide bond.
Q2: How does pH affect the stability of this compound?
A2: Amide hydrolysis is catalyzed by both acid and base.[3][4] Therefore, the degradation of this compound is expected to be significantly faster at low pH (acidic conditions) and high pH (basic conditions) compared to neutral pH. The rate of degradation will generally increase with the concentration of the acid or base.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[5][6] This method should be able to separate the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, confirming their identity.
Q4: What are the typical conditions for performing forced degradation studies on this molecule?
A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products and establish degradation pathways.[7][8][9] For this compound, typical conditions would involve treating a solution of the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C) for several hours to days.[6]
Q5: Can the cis/trans stereochemistry of the hydroxyl group affect the stability?
A5: While the fundamental degradation pathway (amide hydrolysis) will be the same for both cis and trans isomers, there might be minor differences in the rate of degradation due to steric hindrance or conformational effects. However, both isomers are expected to hydrolyze to the corresponding cis- or trans-4-aminocyclohexanol. It is important to have an analytical method that can distinguish between the isomers if a specific one is being studied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | The stress conditions (temperature, acid/base concentration, time) are not harsh enough. | Increase the temperature, use a higher concentration of acid or base, or extend the duration of the experiment.[9] |
| Complete degradation of the parent compound is observed immediately. | The stress conditions are too harsh. | Reduce the temperature, use a lower concentration of acid or base, or shorten the experimental time points. |
| Unexpected peaks appear in the HPLC chromatogram. | Formation of secondary degradation products, interaction with excipients (if in a formulation), or impurities in the starting material. | Use LC-MS to identify the mass of the unknown peaks. Analyze a blank (solvent and stressor) to rule out artifacts. Ensure the purity of the starting material. |
| Poor peak shape or resolution in HPLC. | The pH of the sample injected is incompatible with the mobile phase. The analytical method is not optimized. | Neutralize the acidic and basic samples before injection.[7] Optimize the HPLC method (e.g., mobile phase composition, gradient, column). |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation, temperature fluctuations, or instability of degradation products. | Ensure precise and consistent sample preparation. Use a calibrated and temperature-controlled heating apparatus. Analyze samples immediately after they are taken or store them under conditions that prevent further degradation (e.g., refrigeration). |
Predicted Degradation Pathways
The hydrolysis of the amide bond is the primary degradation pathway for this compound in both acidic and basic environments.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
1. Objective: To evaluate the stability of this compound in acidic and basic conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade acetonitrile and water
-
Buffer for mobile phase (e.g., phosphate or acetate buffer)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector or an LC-MS system
-
pH meter
-
Water bath or oven
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
4. Acid Hydrolysis Procedure:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.
-
Keep the flasks in a water bath or oven at a set temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an appropriate amount of NaOH to stop the reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
5. Base Hydrolysis Procedure:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
6. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.
Caption: Experimental workflow for forced degradation studies.
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M HCl) | % Degradation Product 1 (0.1 M HCl) | % Remaining (1 M HCl) | % Degradation Product 1 (1 M HCl) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | 85.1 | 14.9 |
| 4 | 90.5 | 9.5 | 72.3 | 27.7 |
| 8 | 81.3 | 18.7 | 51.6 | 48.4 |
| 24 | 65.4 | 34.6 | 15.8 | 84.2 |
Degradation Product 1: 4-aminocyclohexanol
Table 2: Stability of this compound under Basic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M NaOH) | % Degradation Product 1 (0.1 M NaOH) | % Remaining (1 M NaOH) | % Degradation Product 1 (1 M NaOH) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 96.8 | 3.2 | 88.9 | 11.1 |
| 4 | 93.1 | 6.9 | 78.5 | 21.5 |
| 8 | 86.7 | 13.3 | 60.2 | 39.8 |
| 24 | 72.5 | 27.5 | 25.4 | 74.6 |
Degradation Product 1: 4-aminocyclohexanol
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for stability experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Hydroxycyclohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(4-Hydroxycyclohexyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Catalytic Hydrogenation of 4-Acetamidophenol: This is a common industrial method involving the reduction of the aromatic ring of 4-acetamidophenol (paracetamol) using a metal catalyst (e.g., Rhodium, Ruthenium, or Raney Nickel) under hydrogen pressure.[1][2]
-
Acylation of 4-Aminocyclohexanol: This route involves the reaction of 4-aminocyclohexanol with an acetylating agent, such as acetic anhydride or acetyl chloride.[3][4]
Q2: What are the most common impurities I should be aware of?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. The profile of impurities is highly dependent on the synthetic route chosen.
-
For the Catalytic Hydrogenation route:
-
cis-N-(4-Hydroxycyclohexyl)acetamide: The product is a mixture of cis and trans stereoisomers. If the trans isomer is the desired product, the cis isomer is considered an impurity.[5]
-
Unreacted 4-Acetamidophenol: Incomplete hydrogenation can lead to the presence of the starting material.
-
4-Acetamidocyclohexanone: Partial reduction of the aromatic ring can result in this keto intermediate.[2]
-
N-Cyclohexylacetamide: This can be formed through a hydrogenolysis side reaction where the hydroxyl group is removed.[2]
-
4-Aminophenol: A common impurity in the 4-acetamidophenol starting material.
-
-
For the Acylation route:
-
Unreacted 4-Aminocyclohexanol: Incomplete acylation will leave the starting material in the product mixture.
-
O-Acetylated By-product (N-(4-acetoxycyclohexyl)acetamide): The hydroxyl group of the product can be acetylated by the acetylating agent, especially under forcing conditions or with excess reagent.[3][4][6]
-
N,O-Diacetylated By-product: Both the amino and hydroxyl groups of the starting 4-aminocyclohexanol can be acetylated.
-
Acetic Acid: A stoichiometric by-product when using acetic anhydride.[3]
-
Q3: How can I control the stereochemistry to favor the trans isomer?
A3: The trans isomer is often the thermodynamically more stable product. In the hydrogenation route, the choice of catalyst and reaction conditions can influence the cis:trans ratio.[2] Post-synthesis, a cis-trans epimerization can be performed, often using a catalyst like Raney Nickel at reflux temperatures, to enrich the trans isomer.[7] For the acylation route, using trans-4-aminocyclohexanol as the starting material will yield the trans product.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Suggested Action |
| Catalytic Hydrogenation Route | |
| Inactive Catalyst | Ensure the catalyst is fresh or properly activated. Avoid exposure to catalyst poisons. |
| Insufficient Hydrogen Pressure or Temperature | Optimize the reaction pressure and temperature according to established protocols. Aromatic ring hydrogenation typically requires more forcing conditions than simple alkenes.[8] |
| Poor Mixing/Agitation | Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
| Acylation Route | |
| Insufficient Acetylating Agent | Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.[3] |
| Low Reaction Temperature | The reaction with acetic anhydride is often exothermic initially but may require heating to go to completion.[3] |
| Presence of Water | Ensure starting materials and solvent are dry, as water can hydrolyze the acetylating agent. |
Issue 2: High Levels of Specific Impurities
| Impurity Observed | Potential Cause | Suggested Action |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or reagent stoichiometry as appropriate for the synthetic route. |
| cis Isomer | Kinetic control during hydrogenation or use of a mixed-isomer starting material. | Perform a post-synthesis epimerization step to enrich the trans isomer.[7] |
| 4-Acetamidocyclohexanone | Partial hydrogenation of 4-acetamidophenol. | Increase hydrogen pressure, reaction time, or catalyst loading to promote complete reduction. |
| O-Acetylated By-product | Excess acetylating agent or prolonged reaction time/high temperature in the acylation route. | Use a stoichiometric amount or only a slight excess of the acetylating agent. Control the reaction temperature and time. |
Impurity Summary Table
| Impurity Name | Structure | Typical Origin | Analytical Method |
| cis-N-(4-Hydroxycyclohexyl)acetamide | Stereoisomer | Hydrogenation or Acylation | HPLC, GC-MS |
| 4-Acetamidophenol | Starting Material | Catalytic Hydrogenation | HPLC |
| 4-Acetamidocyclohexanone | Side-product | Catalytic Hydrogenation | HPLC, GC-MS |
| N-Cyclohexylacetamide | Side-product | Catalytic Hydrogenation | HPLC, GC-MS |
| 4-Aminocyclohexanol | Starting Material | Acylation | HPLC |
| N-(4-acetoxycyclohexyl)acetamide | Side-product | Acylation | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 4-Acetamidophenol (Illustrative)
-
Reaction Setup: In a high-pressure autoclave, charge 4-acetamidophenol (1 part by weight) and a suitable solvent such as ethanol or water. Add a catalytic amount of 5% Rhodium on Alumina (e.g., 5 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 3-5 bar.[1]
-
Reaction: Heat the mixture to 50-80°C with vigorous stirring. Monitor the reaction progress by checking for the cessation of hydrogen uptake or by in-process analysis (e.g., TLC or HPLC). The reaction may take several hours.[1]
-
Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/acetone mixture) to enrich the desired isomer.[9]
Protocol 2: Synthesis via Acylation of 4-Aminocyclohexanol (Illustrative)
-
Reaction Setup: To a stirred solution of 4-aminocyclohexanol (1 part by weight) in a suitable solvent like dichloromethane or ethyl acetate, add 1.1 equivalents of acetic anhydride dropwise. The reaction is exothermic.[3]
-
Reaction: After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., to reflux) for 1-2 hours to ensure completion.[3]
-
Work-up: Cool the reaction mixture. If an organic solvent was used, wash the solution with a saturated sodium bicarbonate solution to neutralize the acetic acid by-product, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A general reverse-phase HPLC method can be developed for the analysis of this compound and its potential impurities.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization will be required for baseline separation of all potential impurities.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. CN101628879B - Preparation method of trans-4-acetamido cyclohexanol acetate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 9. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
Technical Support Center: Hydrogenation of 4-Acetamidophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydrogenation of 4-acetamidophenol (paracetamol).
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 4-acetamidophenol, helping you diagnose and resolve problems to improve reaction yield and product purity.
Question: My hydrogenation reaction of 4-acetamidophenol shows low or no conversion. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no conversion in the hydrogenation of 4-acetamidophenol can stem from several factors, primarily related to the catalyst, reaction conditions, and purity of reagents.
Initial Diagnostic Checks:
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the lack of product formation and quantify the remaining starting material.[1]
-
Visual Inspection: Observe the reaction mixture for any unexpected color changes or precipitation, which might indicate side reactions or catalyst issues.
A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify the root cause of the problem.
In-depth Troubleshooting Steps:
-
Catalyst Inactivity:
-
Problem: The catalyst may be old, expired, or from a poor-quality batch.[2] Catalysts like Palladium on Carbon (Pd/C) can lose activity over time.
-
Solution: Always start with a fresh batch of catalyst from a reputable supplier.[2] If you suspect catalyst deactivation, consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for certain hydrogenations.[2]
-
-
Catalyst Poisoning:
-
Problem: This is a very common cause of reaction failure.[1] Trace impurities in the starting material, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it inactive.[1] Sulfur and nitrogen compounds are particularly potent poisons for palladium catalysts.[1]
-
Solution:
-
-
Improper Reaction Conditions:
-
Problem: The temperature or hydrogen pressure may be insufficient for the reaction to proceed at a reasonable rate. Inadequate mixing can also limit the reaction by hindering the mass transfer of hydrogen to the catalyst surface.
-
Solution:
-
Increase Pressure: If using a balloon, ensure it is fully inflated and consider periodic purging with fresh hydrogen. For more robust reactions, use a high-pressure vessel like a Parr shaker, which allows for significantly higher pressures and better control.[2][3]
-
Increase Temperature: Gently heating the reaction can increase the reaction rate.[2] However, be cautious as excessive heat can promote side reactions.
-
Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and maximize the surface area of contact between the gas, liquid, and solid phases.[2]
-
-
-
Solvent Effects:
-
Problem: The choice of solvent can impact the reaction. Poor solubility of the starting material or product can be an issue.
-
Solution: Polar solvents like methanol, ethanol, or even water are commonly used.[2] Acetic acid can be a good solvent choice, especially when removing protecting groups, as it can protonate heteroatoms and facilitate the reaction.[2] If solubility is an issue, solvent mixtures can be tested.[2]
-
Question: My reaction is producing significant byproducts. How can I improve the selectivity?
Answer:
The formation of byproducts in the hydrogenation of 4-acetamidophenol typically involves either partial hydrogenation or hydrogenolysis (cleavage of C-O bonds).
Common Byproducts:
-
4-Acetamidocyclohexanone: Resulting from partial hydrogenation of the aromatic ring.[4]
-
N-cyclohexylacetamide: Formed via hydrogenolysis of the hydroxyl group followed by full hydrogenation of the ring.[5]
The reaction pathway and potential side products are illustrated below.
Strategies to Improve Selectivity:
-
Catalyst Selection: The choice of metal catalyst has a significant impact on selectivity. The tendency to form hydrogenolysis byproducts often follows the trend: Ni < Ru < Co.[4] Ruthenium-based catalysts supported on alumina (Al₂O₃) or silica (SiO₂) have shown high selectivity (99%) towards the desired acetamidocyclohexanols.[5] Carbon-supported catalysts, in contrast, may produce larger amounts of the hydrogenolysis product, N-cyclohexylacetamide.[5]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, particularly hydrogenolysis, more than it affects the desired hydrogenation.
-
Hydrogen Pressure: Adjusting the hydrogen pressure can influence selectivity. Experiment with different pressure settings to find the optimal balance.
-
-
Solvent Choice: The solvent can influence the catalyst's behavior and selectivity. For ruthenium catalysts, using oxidic supports like alumina in a suitable solvent can yield better results than carbon supports.[5]
Data on Catalyst Performance:
The following table summarizes the general activity and byproduct formation trends for different monometallic catalysts under specific experimental conditions (393 K).[4]
| Catalyst Metal | Relative Activity | Tendency for Byproduct Formation |
| Platinum (Pt) | < | - |
| Palladium (Pd) | < | - |
| Nickel (Ni) | < | Low |
| Cobalt (Co) | < | High |
| Ruthenium (Ru) | << | Medium |
Note: This data is based on a specific study and trends may vary with different supports and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 4-acetamidophenol?
The "best" catalyst depends on the desired outcome (e.g., stereoselectivity) and reaction conditions. Generally, Ruthenium (Ru) catalysts show very high activity.[4] For high selectivity to the desired 4-acetamidocyclohexanol and minimal byproducts, Ru supported on alumina or silica is a strong choice.[5] Palladium (Pd) on carbon is a common, all-purpose hydrogenation catalyst that is also effective.[2]
Q2: How do I safely handle hydrogenation catalysts like Pd/C?
Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, meaning they can spontaneously ignite in air, especially when dry and finely divided.
-
Never add the dry catalyst to a solvent. Instead, add the solvent to the flask containing the catalyst under an inert atmosphere (Nitrogen or Argon).[6]
-
Keep the catalyst wet. During workup and filtration, do not allow the catalyst on the filter paper (e.g., Celite) to dry out completely.[6]
-
Inert Atmosphere: Perform all transfers of the dry catalyst powder in an inert atmosphere glovebox or using Schlenk techniques.
-
Purging: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen. After the reaction, purge with inert gas again to remove all hydrogen before opening the vessel to the air.[6]
Q3: Can I reuse my hydrogenation catalyst?
While catalyst reuse is possible, its effectiveness depends on whether it has been poisoned or deactivated during the reaction. If the reaction goes to completion without issues, the catalyst can sometimes be recovered by filtration and reused for the same reaction. However, a decrease in activity is common with each cycle. For consistent results, especially in a research or development setting, using a fresh catalyst for each reaction is recommended.
Q4: My reaction seems to have stalled. What should I do?
A stalled reaction is often a sign of catalyst deactivation or poisoning.[1]
-
Check for Poisons: First, review the purity of your substrate, solvent, and hydrogen source.[1]
-
Add More Catalyst: If you suspect the initial charge of catalyst has deactivated, carefully adding a second portion of fresh catalyst (after purging the system with inert gas) may restart the reaction.
-
Re-evaluate Conditions: If adding more catalyst doesn't help, the issue may lie with the reaction conditions (temperature, pressure) or a fundamental problem with the substrate's reactivity under the chosen conditions.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation of 4-Acetamidophenol
This protocol describes a standard procedure for the hydrogenation of 4-acetamidophenol in a laboratory setting using a Parr shaker or a similar batch reactor.
Materials:
-
4-Acetamidophenol
-
Catalyst (e.g., 5% Ru/Al₂O₃ or 10% Pd/C), typically 5-10% w/w relative to the substrate
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Filtration setup (e.g., Büchner funnel with Celite)
-
High-purity hydrogen gas
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean and dry.
-
Catalyst Loading: Under an inert atmosphere (e.g., in a glovebag or by purging with nitrogen), carefully add the catalyst to the reaction vessel.
-
Solvent and Substrate Addition: Add the solvent to the vessel, ensuring the catalyst is wetted. Then, add the 4-acetamidophenol.
-
Sealing and Purging: Seal the reaction vessel. Purge the vessel at least 3-5 times with a low pressure of nitrogen to remove all oxygen. Then, purge 3-5 times with hydrogen to remove the nitrogen.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat to the target temperature (e.g., 50-80 °C) if required.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. A stable pressure indicates the reaction has stopped. The reaction can also be monitored by taking small aliquots (after carefully de-pressurizing and re-purging) for analysis by TLC, GC, or NMR.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting in the air. [6] Wash the filter cake with fresh solvent.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
References
Technical Support Center: Optimization of Raney-Ni Catalyst for Cis-Trans Epimerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Raney-Ni catalysts for cis-trans epimerization reactions. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Raney-Ni and why is it used for cis-trans epimerization?
Raney-Ni, also known as sponge-nickel, is a versatile, solid catalyst composed of a fine-grained nickel-aluminum alloy.[1] It is widely used in various chemical transformations, including hydrogenation and isomerization. For cis-trans epimerization, Raney-Ni is effective due to its high catalytic activity, which can be tuned by modifying its preparation and reaction conditions.[2] Its large surface area, rich in active sites, facilitates the reversible addition and elimination of hydrogen, a key step in the epimerization mechanism.
Q2: What are the different types of Raney-Ni catalysts, and which is best for epimerization?
Raney-Ni catalysts are often designated with a "W" number (e.g., W-1 to W-7), which corresponds to different preparation procedures that vary in factors like the concentration of the sodium hydroxide solution, digestion temperature, and washing method.[3] These variations result in catalysts with different levels of activity. The W-6 type is known for its high activity at lower temperatures and pressures, which could be advantageous for sensitive substrates in epimerization reactions.[3] However, the optimal catalyst type may vary depending on the specific substrate and desired reaction outcome.
Q3: How should I handle and store Raney-Ni catalyst safely?
Raney-Ni is pyrophoric, meaning it can ignite spontaneously upon contact with air, especially when dry.[4] Therefore, it must always be kept wet and stored under an inert liquid, such as water or ethanol.[5] It is crucial to avoid contact with air.[4] For long-term storage, refrigeration is recommended as the catalyst can lose activity over time, especially when stored under water.[3] Disposal of spent Raney-Ni should be done according to institutional safety protocols for pyrophoric materials.[4]
Q4: What are the main causes of Raney-Ni catalyst deactivation?
Catalyst deactivation can occur through several mechanisms:
-
Chemical Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites.[6] Storing the catalyst in ethanol can also lead to deactivation due to the formation of acetaldehyde.[4]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine nickel particles to agglomerate, reducing the surface area and catalytic activity.[4]
-
Mechanical Attrition: Physical breakdown of the catalyst particles can occur, especially in stirred reactors.[4]
Q5: Can I regenerate a deactivated Raney-Ni catalyst?
Yes, deactivated Raney-Ni can often be regenerated. Common methods include:
-
Solvent Washing: To remove adsorbed impurities or byproducts.[1]
-
Acidic or Alkaline Treatment: Washing with a dilute acid (e.g., acetic acid) or a non-oxidizing alkali solution (e.g., NaOH) can help remove certain poisons.[1][4]
-
Treatment under Hydrogen: Heating the catalyst under hydrogen pressure can help restore its activity by desorbing impurities and re-saturating the surface with hydrogen.[1] One study demonstrated complete activity recovery after treatment at 150°C and 30 bar H₂.[5]
Troubleshooting Guide
This guide addresses common issues encountered during cis-trans epimerization reactions using Raney-Ni catalysts.
Issue 1: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may have lost activity due to improper storage or handling. Prepare a fresh batch of catalyst following a reliable activation protocol.[3][7] Ensure the catalyst is transferred to the reaction vessel under an inert atmosphere. |
| Catalyst Poisoning | Feedstock or solvent may contain impurities. Purify the starting materials and ensure the use of high-purity, dry, and degassed solvents.[8] |
| Suboptimal Reaction Conditions | The temperature or hydrogen pressure may be too low. Systematically increase the reaction temperature and/or pressure. Be aware that higher temperatures can also lead to side reactions or catalyst sintering.[6] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction. Increase the catalyst loading in increments. |
Issue 2: Poor selectivity (formation of byproducts).
| Possible Cause | Suggested Solution |
| Over-hydrogenation | The reaction conditions (temperature, pressure, time) may be too harsh, leading to the reduction of other functional groups. Reduce the reaction temperature, hydrogen pressure, or reaction time.[1] |
| Side Reactions | The substrate may be undergoing undesired reactions on the catalyst surface. Consider modifying the catalyst with additives (e.g., small amounts of other metals) to improve selectivity.[2] The choice of solvent can also influence selectivity.[8] |
| Isomerization to Undesired Products | The reaction may have proceeded past the desired equilibrium point. Monitor the reaction progress over time to determine the optimal reaction time for maximizing the desired isomer. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Suggested Solution |
| Inconsistent Catalyst Preparation | Variations in the catalyst preparation and activation procedure can lead to differences in activity. Strictly adhere to a standardized protocol for catalyst preparation, paying close attention to temperature control, addition rates, and washing procedures.[3] |
| Variations in Starting Material Purity | The purity of the substrate and solvent can vary between batches. Use starting materials from the same lot or re-purify them before use.[8] |
| Atmospheric Contamination | Exposure to air during catalyst transfer or reaction setup can deactivate the catalyst. Ensure all procedures are carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[8] |
Quantitative Data
The optimal conditions for cis-trans epimerization are highly dependent on the substrate. The following tables provide illustrative data from related hydrogenation reactions to demonstrate the impact of various parameters.
Table 1: Illustrative Effect of Reaction Time and H₂ Pressure on Product Distribution
The following data is based on the hydrogenation of an unsaturated nitrile-ester and is intended to be illustrative of the effect of reaction parameters. Actual results for a specific epimerization reaction will vary.
| Trial | Reaction Time (min) | H₂ Pressure (bar) | Substrate Conversion (%) | Desired Product Yield (%)[1] | Byproduct Formation (%)[1] |
| 1 | 120 | 60 | 38 | 62 | 0.09 |
| 2 | 180 | 60 | >99 | 92 | 4.44 |
| 3 | 180 | 40 | 85 | 67 | 0.25 |
Table 2: Comparison of Different Nickel Catalysts in Benzene Hydrogenation
This table illustrates how catalyst composition and support can influence activity. While this data is for a hydrogenation reaction, similar principles apply to epimerization.
| Catalyst | Reaction Temperature (°C) | H₂ Pressure (atm) | Benzene Conversion Rate (%)[9] |
| 2% Ni/Al₂O₃ | 100 | 6 | 15 |
| 2% Ni/SiO₂ | 100 | 6 | 11 |
| 2% Ni/TiO₂-ZrO₂ | 100 | 6 | 43 |
| Raney-Ni | 200-225 | 50 | High (Industrial Process)[9] |
Experimental Protocols
Protocol 1: Preparation and Activation of W-6 Raney-Ni Catalyst
Caution: This procedure involves the exothermic reaction of a strong base and the generation of flammable hydrogen gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of NaOH Solution: In a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, dissolve 160 g of sodium hydroxide pellets in 600 mL of distilled water. Cool the solution to 50°C in an ice bath.[3]
-
Addition of Ni-Al Alloy: Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes. Maintain the temperature at 50 ± 2°C by controlling the rate of addition and using the ice bath.[3]
-
Digestion: After all the alloy has been added, continue stirring and maintain the temperature at 50 ± 2°C for an additional 50 minutes. A hot water bath may be needed to maintain the temperature.[3]
-
Washing: Stop stirring and allow the catalyst to settle. Decant the supernatant. Wash the catalyst by adding 1 liter of distilled water, stirring, allowing it to settle, and decanting. Repeat this washing step three times.[3]
-
Solvent Exchange: After the final decantation, wash the catalyst with 95% ethanol. The catalyst is now active and should be kept wet with solvent at all times.[3]
Protocol 2: General Procedure for Cis-Trans Epimerization
-
Reactor Setup: Add the desired solvent and the starting material (the cis or trans isomer) to a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.
-
Catalyst Addition: Under a stream of inert gas (e.g., argon), add the activated Raney-Ni catalyst (typically 5-10 wt% relative to the substrate). The catalyst should be transferred as a slurry in the reaction solvent.
-
Reaction Execution: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar) and heat to the desired temperature (e.g., 25-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples (via a sampling valve or by stopping the reaction) and analyzing them by GC, HPLC, or NMR to determine the cis:trans ratio.
-
Workup: Once the desired equilibrium is reached, cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration through a pad of Celite under an inert atmosphere. The filtrate contains the product mixture, which can be purified by standard methods such as distillation or chromatography.
Visualizations
Caption: Experimental workflow for Raney-Ni activation and use in epimerization.
Caption: Troubleshooting decision tree for low epimerization efficiency.
Caption: Simplified mechanism for cis-trans epimerization on a Raney-Ni surface.
References
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. papers.sim2.be [papers.sim2.be]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
How to prevent hydrolysis of N-(4-Hydroxycyclohexyl)acetamide in solution
Technical Support Center: N-(4-Hydroxycyclohexyl)acetamide
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is this compound susceptible to it?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1] this compound contains an amide bond (a C-N bond adjacent to a carbonyl group), which is susceptible to cleavage by water.[1] This reaction breaks the amide bond to form a carboxylic acid (acetic acid) and an amine (4-aminocyclohexanol). While amides are generally more stable than esters due to resonance stabilization, their hydrolysis can be significantly accelerated under certain conditions.[2][3][4]
Q2: My solution of this compound is showing unexpected results. How can I confirm if hydrolysis is the cause?
A2: To confirm hydrolysis, you need to use an analytical technique that can separate and identify the parent compound from its potential degradation products (acetic acid and 4-aminocyclohexanol). High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the most common and effective method. You would look for a decrease in the peak area of the parent compound over time and the corresponding appearance of peaks for the hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the appearance of new signals corresponding to the degradation products.[5]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
A3: The two primary factors that accelerate amide hydrolysis are pH and temperature.
-
pH: Hydrolysis is significantly faster in both strongly acidic and strongly basic conditions.[1][6] In acidic solutions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water.[2] In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1][6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Heating a solution, especially under acidic or basic conditions, will dramatically accelerate the degradation of the amide.[2]
Q4: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
A4: For maximum stability, aqueous solutions of this compound should be maintained at or near a neutral pH (approximately 6.0 to 8.0). Amide bonds are generally most stable in this range as it minimizes both acid- and base-catalyzed hydrolysis.[5] Using a suitable buffer system is highly recommended to maintain a stable pH.
Q5: How should I store solutions of this compound to minimize degradation?
A5: To minimize hydrolysis and other potential degradation pathways, solutions should be stored at low temperatures. For short-term storage (a few days), refrigeration (2-8 °C) is recommended. For long-term storage, solutions should be frozen (-20 °C or -80 °C). It is also advisable to store solutions in dark glass containers to protect against potential light-induced degradation.[8]
Troubleshooting Guide
This guide addresses common issues related to the instability of this compound solutions.
| Problem / Observation | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in a solution prepared with an acidic buffer (e.g., citrate, acetate below pH 5). | Acid-Catalyzed Hydrolysis. [1] | 1. Immediately neutralize the solution. 2. Prepare a new solution using a neutral pH buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4). 3. Verify the final pH of the solution after adding the compound. |
| Compound degradation observed in a solution containing a strong base (e.g., NaOH, pH > 9). | Base-Catalyzed Hydrolysis. [1][6] | 1. Adjust the pH to the neutral range (6.0-8.0) using a suitable acid. 2. For future experiments, avoid strongly alkaline conditions. Use buffers like HEPES or PBS to maintain pH in the stable range. |
| Gradual degradation of the compound in a neutral solution stored at room temperature over several days. | Slow Hydrolysis at Room Temperature. [7] | 1. Prepare fresh solutions for immediate use whenever possible. 2. For storage, aliquot the solution into single-use vials and store at ≤ -20°C.[8] 3. Avoid repeated freeze-thaw cycles. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| pH | 6.0 - 8.0 | Minimizes both acid and base-catalyzed hydrolysis.[5] |
| Buffer System | Phosphate (pH 6.0-8.0), HEPES (pH 7.0-8.0) | Maintains a stable pH within the optimal range. |
| Temperature | Short-term: 2-8 °CLong-term: ≤ -20 °C | Reduces the kinetic rate of the hydrolysis reaction.[7][8] |
| Solvent | Aqueous buffers. If co-solvents are needed, use aprotic solvents like DMSO or DMF for stock solutions and dilute into aqueous buffer immediately before use. | High water concentration drives hydrolysis; minimizing exposure time in aqueous solutions is key. |
Visual Guides
Caption: Mechanisms of acid- and base-catalyzed amide hydrolysis.
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol: Determining the Optimal pH for Solution Stability
Objective: To identify the pH range where this compound exhibits the highest stability in an aqueous solution.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer systems (e.g., Citrate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath set to a stress temperature (e.g., 40°C)
-
Volumetric flasks and pipettes
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the final buffer concentration is consistent across all samples (e.g., 50 mM).
-
-
Sample Preparation:
-
Accurately weigh this compound and prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
In separate volumetric flasks, add an aliquot of the stock solution to each prepared buffer to achieve a final, known concentration (e.g., 100 µg/mL). Ensure the volume of the organic stock solution is minimal (<1% of the total volume) to avoid altering the aqueous buffer properties.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each pH sample and analyze it via HPLC. This will serve as the baseline (100% initial concentration).
-
Develop an HPLC method that provides good separation and a sharp peak for the parent compound.
-
-
Incubation:
-
Tightly seal the remaining sample solutions and place them in an incubator at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze each aliquot by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point and pH, calculate the percentage of this compound remaining relative to its T=0 concentration.
-
Plot the percentage of compound remaining versus time for each pH.
-
The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions. This data can be used to calculate the degradation rate constant (k) at each pH.
-
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-Hydroxycyclohexyl)acetamide by Fractional Crystallization
Welcome to the technical support center for the purification of N-(4-Hydroxycyclohexyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of cis and trans isomers via fractional crystallization. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.
Frequently Asked questions (FAQs)
Q1: What is the principle behind the fractional crystallization of this compound isomers?
A1: Fractional crystallization is a technique used to separate compounds based on differences in their solubility in a particular solvent at a given temperature. In the case of this compound, the cis and trans isomers exhibit different solubilities in certain solvents. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized from a solution containing a mixture, while the other remains dissolved in the mother liquor. This process can be repeated to achieve a higher purity of the desired isomer.
Q2: Which solvents are recommended for the fractional crystallization of this compound?
A2: Based on available literature and patents, acetone and mixtures of methanol and acetone have been successfully used to separate the cis and trans isomers of this compound. The choice of solvent will depend on the starting ratio of the isomers and the desired purity of the final product.
Q3: How can I monitor the progress of the isomeric purification?
A3: The ratio of cis to trans isomers in your starting material, crystalline product, and mother liquor can be monitored using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of each isomer, enabling you to assess the efficiency of each crystallization step.
Experimental Protocols
Protocol: Fractional Crystallization using a Methanol/Acetone Mixture
This protocol is based on a reported method for the enrichment of the trans isomer of this compound.
-
Dissolution: Dissolve the mixture of this compound isomers in a minimal amount of a hot methanol/acetone mixture. The exact ratio of methanol to acetone may need to be optimized based on the starting isomer ratio and scale. A good starting point is a solvent system that allows for complete dissolution at reflux but shows signs of precipitation upon slight cooling.
-
Cooling and Crystallization: Slowly cool the solution to room temperature without disturbance. To promote the formation of larger, purer crystals, further cooling in an ice bath or refrigerator may be beneficial. The rate of cooling is a critical parameter; rapid cooling can lead to the entrapment of impurities and the co-crystallization of the more soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing the dissolved cis isomer.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
-
Analysis: Analyze the purity of the crystalline product and the composition of the mother liquor to determine the efficiency of the separation.
-
Further Purification (Optional): For higher purity, the mother liquor, which is now enriched in the cis isomer, can be concentrated and subjected to further crystallization steps. Similarly, the crystalline product can be recrystallized to further enhance its isomeric purity. One study reported that starting with a cis:trans ratio of 80:20, an initial recrystallization from a methanol/acetone mixture yielded a product with a cis:trans ratio of 15:85. Reusing the recovered mother liquor over seven cycles resulted in a final product with a cis:trans ratio of 4:96.[1]
Data Presentation
| Temperature (°C) | Hypothetical Solubility of trans-isomer ( g/100 mL Acetone) | Hypothetical Solubility of cis-isomer ( g/100 mL Acetone) | Solubility Difference ( g/100 mL) |
| 0 | 1.5 | 5.0 | 3.5 |
| 25 | 5.0 | 15.0 | 10.0 |
| 50 | 15.0 | 35.0 | 20.0 |
This table is for illustrative purposes to demonstrate the concept of differential solubility and should not be taken as experimental data.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the desired isomer.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| An oil forms instead of crystals ("oiling out"). | The solute's solubility is exceeded at a temperature above its melting point in the solvent, or the rate of cooling is too fast. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly. Using a Dewar flask or insulating the crystallization vessel can help control the cooling rate. |
| The yield of the desired isomer is low. | - Too much solvent was used, leaving a significant amount of the desired isomer in the mother liquor.- The cooling temperature was not low enough to maximize crystal precipitation. | - Concentrate the mother liquor and perform a second crystallization.- Ensure the solution is cooled sufficiently, potentially using an ice-salt bath for lower temperatures, provided the solvent does not freeze. |
| The purity of the crystalline product is low (significant contamination with the other isomer). | - The cooling rate was too fast, leading to the entrapment of the more soluble isomer.- The difference in solubility of the isomers in the chosen solvent is not large enough for efficient separation in a single step. | - Redissolve the crystals and recrystallize, ensuring a slower cooling rate.- Perform multiple recrystallization steps.- Experiment with different solvent systems or solvent ratios to maximize the solubility difference between the isomers. |
| Crystals are very fine and difficult to filter. | The solution was cooled too rapidly, or agitation was introduced during the initial stages of crystal growth. | - Ensure a slow and undisturbed cooling process to encourage the growth of larger crystals.- Avoid stirring or agitating the solution until crystal formation is well underway. |
Visualizations
Experimental Workflow for Fractional Crystallization
Caption: Workflow for the purification of this compound isomers.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
References
Solvent effects on N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the solvent effects on N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cis-trans epimerization for N-(4-hydroxycyclohexyl)-acetamide?
A1: The epimerization is an equilibrium process where the cis- and trans-diastereomers interconvert to reach a thermodynamically controlled ratio.[1] This process is typically slow but can be accelerated using a catalyst, such as Raney-Ni, which facilitates the reaction through a dehydrogenation-hydrogenation mechanism.[1] The final composition of the mixture, specifically the ratio of the more stable trans-isomer to the cis-isomer, is influenced by experimental conditions like the solvent used.
Q2: How does solvent polarity affect the cis-trans equilibrium?
A2: The polarity of the solvent has a significant impact on the equilibrium position. Increasing the solvent polarity generally favors the formation of the trans-isomer.[2][3] For example, experimental results show that the yield of the trans-isomer increases from 38.5% in 95% ethanol to 70.4% in pure water.[3] Theoretical studies using the PCM solvation model confirm that solvents with higher dielectric constants facilitate the formation of the reaction intermediates and products, thus shifting the equilibrium towards the trans-isomer.[2][3]
Q3: What is the proposed mechanism for the epimerization reaction?
A3: The epimerization is thought to proceed via an intermediate species. One proposed pathway involves the formation of 4-acetamide-cyclohexanone through a catalytic dehydrogenation step, followed by hydrogenation that can produce either isomer.[2] An alternative mechanism, investigated through theoretical calculations, suggests the reaction may proceed through cis- and trans-free radical intermediates.[2][4] Both pathways ultimately lead to an equilibrium mixture of the two isomers.
Q4: Which isomer, cis or trans, is the thermodynamically more stable product?
A4: The trans-isomer is the thermodynamically more stable and favored product.[4] In a typical cyclohexane ring, substituents prefer to occupy the equatorial position to minimize steric strain. In the trans-isomer of N-(4-hydroxycyclohexyl)-acetamide, both the hydroxyl and acetamide groups can occupy equatorial positions in the most stable chair conformation, leading to lower overall energy compared to the cis-isomer. Experiments have shown that starting from a mixture rich in the cis-isomer (e.g., 66:34 cis:trans), the reaction will proceed until it reaches an equilibrium that contains 66-68% of the trans-isomer under specific conditions.[1]
Troubleshooting Guide
Problem: My reaction has not reached the expected trans-isomer ratio.
-
Possible Cause 1: Catalyst Inactivity. The Raney-Ni catalyst may have lost its activity. Ensure the catalyst is fresh or properly activated. The reaction relies on its ability to facilitate dehydrogenation and hydrogenation.[1]
-
Possible Cause 2: Insufficient Reaction Time. The epimerization is an equilibrium process and may require several hours to reach completion. A typical reaction at reflux temperature may take up to 6 hours.[1] Monitor the reaction over time by taking aliquots to ensure it has reached a steady state.
-
Possible Cause 3: Incorrect Solvent Choice. As detailed in the FAQ and the data table below, solvent choice is critical. Using a less polar solvent will result in a lower equilibrium concentration of the trans-isomer.[3] To maximize the trans-isomer yield, a highly polar solvent such as water is recommended.[3]
Problem: I am having difficulty distinguishing and quantifying the cis and trans isomers using NMR.
-
Solution: Focus on ¹H NMR Coupling Constants and Integration. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.[5]
-
Chemical Shift: The protons on the carbon bearing the hydroxyl and acetamide groups will have different chemical shifts and splitting patterns in the cis and trans isomers due to their different chemical environments (axial vs. equatorial).
-
Coupling Constants (J-values): The key to differentiation lies in the vicinal coupling constants (³JHH).[5][6] Protons in a trans-diaxial arrangement exhibit a large coupling constant (typically 10-12 Hz), while axial-equatorial or di-equatorial couplings are much smaller (typically 2-5 Hz). By analyzing the multiplicity and J-values of the C1 and C4 protons, you can definitively assign the stereochemistry.[6]
-
Quantification: Once the peaks for each isomer are assigned, the relative ratio can be determined by integrating the corresponding signals.[7] Ensure you are comparing signals that represent the same number of protons (e.g., the methyl signal of the acetamide group for each isomer).
-
Data Presentation: Solvent Effects on Trans-Isomer Yield
The following table summarizes the observed and predicted effects of solvent polarity on the equilibrium yield of trans-N-(4-hydroxycyclohexyl)-acetamide.
| Solvent | Dielectric Constant (ε) | Trans-Isomer Yield (%) | Citation |
| Dichloromethane | 8.93 | Trend: Lower Yield | [2][3] |
| Acetone | 20.7 | Trend: Moderate Yield | [2][3] |
| Ethanol (95%) | ~25 | 38.5% | [3] |
| Acetonitrile | 36.64 | Trend: Higher Yield | [2][3] |
| Water | 78.39 | 70.4% | [3] |
Note: "Trend" values are based on theoretical calculations indicating that the yield of the trans-isomer increases with the polarity of the solvent.[2][3]
Experimental Protocols
Protocol: Raney-Ni Catalyzed Epimerization and NMR Analysis
This protocol describes a general procedure for achieving the thermodynamic equilibrium of N-(4-hydroxycyclohexyl)-acetamide and analyzing the resulting isomer ratio.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser, dissolve the starting mixture of N-(4-hydroxycyclohexyl)-acetamide isomers (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL of water for maximizing trans yield).
- Carefully add the Raney-Ni catalyst (typically a small spatula tip, ~5% by weight) to the solution.
- If required, the system can be placed under a hydrogen atmosphere to protect the catalyst.[1]
- Heat the mixture to reflux and maintain this temperature for 6-8 hours to ensure equilibrium is reached.[1]
2. Work-up and Sample Preparation:
- Allow the reaction mixture to cool to room temperature.
- Carefully filter off the Raney-Ni catalyst using a pad of celite. Caution: Raney-Ni can be pyrophoric when dry; keep the filter cake moist.
- Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
- Dry the resulting solid product under a high vacuum.
- Prepare an NMR sample by dissolving an accurately weighed amount of the product (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
3. NMR Acquisition and Analysis:
- Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Identify the distinct signals corresponding to the cis and trans isomers. Pay close attention to the signals for the C1-H, C4-H, and acetyl-CH₃ protons.
- Measure the coupling constants for the C1-H and C4-H signals to confirm the stereochemical assignment.[5]
- Integrate a well-resolved signal for the cis isomer and the corresponding signal for the trans isomer (e.g., the acetyl methyl singlets).
- Calculate the cis:trans ratio from the integration values.
Visualizations
Caption: Solvent-Influenced Epimerization Equilibrium.
Caption: Experimental Workflow for Epimerization Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Characterization of N-(4-Hydroxycyclohexyl)acetamide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of degradation products of N-(4-Hydroxycyclohexyl)acetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific challenges that may arise during the analysis of this compound and its degradation products.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatograms of Stressed Samples
Question: I am conducting a forced degradation study on this compound. After subjecting my sample to acidic stress conditions, I am observing several new peaks in my HPLC chromatogram. How can I proceed to identify these unknown compounds?
Answer: The emergence of new peaks following stress testing is indicative of chemical degradation. For this compound, the primary degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond. This reaction is expected to yield 4-aminocyclohexanol and acetic acid. Under oxidative stress, the secondary alcohol group is susceptible to oxidation to form a ketone.
To identify these new chromatographic peaks, the following workflow is recommended:
-
Mass Spectrometry (MS) Analysis: Utilize a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to determine the mass-to-charge ratio (m/z) of the molecular ions of the unknown peaks. This will provide the molecular weight of the degradation products. For instance, the expected protonated molecular ion [M+H]⁺ for 4-aminocyclohexanol is m/z 116.1, and for N-(4-oxocyclohexyl)acetamide is m/z 156.1.
-
Comparison with Reference Standards: If available, inject analytical reference standards of the suspected degradation products (e.g., 4-aminocyclohexanol) to compare their retention times with those of the unknown peaks under the same chromatographic conditions.
-
Peak Purity Analysis: Employ a Photodiode Array (PDA) detector to assess the spectral purity of the peaks of interest. This will help to ensure that each peak corresponds to a single component and is not a result of co-elution.
Caption: Workflow for the identification of unknown peaks in an HPLC chromatogram.
Issue 2: Poor Peak Shape (Tailing or Fronting) for the Parent Compound and/or Degradation Products
Question: My HPLC analysis of this compound and its degradation products is exhibiting significant peak tailing. What are the potential causes and how can I resolve this issue?
Answer: Peak tailing is a common issue in HPLC analysis and can be attributed to several factors:
-
Secondary Silanol Interactions: The potential degradation product, 4-aminocyclohexanol, is a basic compound that can interact with acidic residual silanol groups on the surface of the silica-based C18 stationary phase, leading to peak tailing.
-
Solution: Employ a base-deactivated column or add a competing base, such as 0.1% (v/v) triethylamine, to the mobile phase to mask the active silanol sites.
-
-
Column Overload: Injecting a sample at a concentration that is too high can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to poor peak shape.
-
Solution: It is best practice to dissolve the sample in the initial mobile phase composition.
-
-
Column Degradation: The performance of an HPLC column can deteriorate over time, resulting in poor peak shapes.
-
Solution: Replace the analytical column with a new one of the same type.
-
Issue 3: Inconsistent Retention Times Between Injections
Question: I am observing a drift in retention times for my analytes during a sequence of HPLC analyses. What could be the cause of this variability?
Answer: Fluctuations in retention time can compromise the validity of an analytical method. Common causes include:
-
Mobile Phase Inconsistency: In gradient elution, improper mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Verify the proper functioning of the HPLC system's proportioning valve.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts.
-
Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.
-
-
Inconsistent Pump Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, directly impacting retention times.
-
Solution: Inspect the pump for leaks and ensure the pump seals are in good condition. Perform a flow rate calibration.
-
-
Insufficient Column Equilibration: Inadequate equilibration of the column with the initial mobile phase conditions between gradient runs will result in retention time variability.
-
Solution: Ensure a sufficient equilibration period is included in the HPLC method before each injection.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (an amide and a secondary alcohol), the two most likely degradation pathways are:
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would result in the formation of 4-aminocyclohexanol and acetic acid.
-
Oxidation: The secondary hydroxyl group on the cyclohexane ring can be oxidized to a ketone, yielding N-(4-oxocyclohexyl)acetamide.
Caption: Potential degradation pathways of this compound.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To maintain the stability of this compound, it should be stored in a tightly sealed container, protected from light, at a controlled room temperature. For extended storage, refrigeration at 2-8°C is advisable to minimize the rates of potential hydrolysis and oxidation.
Experimental Design
Q3: What is a standard protocol for conducting a forced degradation study on this compound?
A3: A forced degradation study is designed to accelerate the degradation of a compound by subjecting it to a variety of stress conditions.[1] A typical protocol includes the following:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M hydrochloric acid and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M sodium hydroxide and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and maintain at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose both the solid compound and a solution of the compound to ultraviolet (e.g., 254 nm) and visible light.
Following exposure to each stressor, the samples should be appropriately diluted and analyzed using a validated stability-indicating HPLC method.
Q4: What are the essential characteristics of a stability-indicating HPLC method?
A4: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) and its degradation products without interference.[2] The key validation parameters include:
-
Specificity: The ability of the method to resolve the API from all potential degradation products, process impurities, and excipients.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Interpretation
Q5: How can I quantify the degradation products if I do not have reference standards?
A5: The quantification of degradation products in the absence of certified reference standards can be approached in several ways:
-
Using the Response Factor of the Parent Compound: In the early stages of development, the concentration of a degradation product can be estimated by assuming its response factor (e.g., UV absorbance) is the same as that of the parent compound. This approach should be used with caution as structural differences can significantly alter response factors.
-
Relative Response Factor (RRF): If a degradation product can be isolated and its purity determined (e.g., by quantitative NMR), a relative response factor can be calculated to allow for more accurate quantification relative to the parent compound.
-
Percent Area Normalization: This method calculates the percentage of each component based on its peak area relative to the total peak area of all components in the chromatogram. It assumes that all compounds have an identical response factor.
Experimental Protocols
Protocol 1: Forced Degradation Study
The following table outlines a general protocol for conducting a forced degradation study on this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Heat the solution at 80°C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Heat the solution at 80°C for 24 hours. 3. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in 3% H₂O₂. 2. Store at room temperature for 24 hours. 3. Dilute to a suitable concentration with the mobile phase for HPLC analysis. |
| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours. 2. Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis. |
| Photolytic Degradation | 1. Expose the solid compound and a 1 mg/mL solution to a light source capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. 2. Analyze the samples by HPLC. |
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Product | Chemical Formula | Formation Condition |
| 4-Aminocyclohexanol | C₆H₁₃NO | Acid/Base Hydrolysis |
| Acetic Acid | C₂H₄O₂ | Acid/Base Hydrolysis |
| N-(4-Oxocyclohexyl)acetamide | C₈H₁₃NO₂ | Oxidation |
Disclaimer: The degradation products and formation conditions listed are hypothesized based on the chemical structure of this compound and have not been confirmed by experimental data in the provided search results.
References
Validation & Comparative
A Comparative Analysis of Precursors for Ambroxol Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of common precursors used in the synthesis of Ambroxol, a widely used mucolytic agent. By examining reaction yields and experimental protocols, this document aims to inform the selection of the most effective synthetic route for laboratory and industrial applications.
The synthesis of Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, can be achieved through various pathways, each originating from a different precursor. The choice of starting material significantly impacts the overall yield, process complexity, and cost-effectiveness of the synthesis. This guide focuses on a comparative yield analysis of four key precursors: 2-Amino-3,5-dibromobenzaldehyde, Methyl 2-aminobenzoate, o-Nitrobenzaldehyde, and Isatoic Anhydride.
Comparative Yield Analysis
The following table summarizes the reported yields for Ambroxol synthesis starting from different precursors. It is important to note that yields can vary based on specific reaction conditions, catalysts, and purification methods.
| Precursor | Key Intermediate(s) | Reported Overall Yield | Key Reaction Steps |
| 2-Amino-3,5-dibromobenzaldehyde | Schiff Base (Imine) | 81.4% - 97.0%[1][2] | Reductive Amination |
| Methyl 2-aminobenzoate | 2-Amino-3,5-dibromobenzaldehyde | 54.6% - 80%[3][4] | Bromination, Reduction, Oxidation, Condensation, Salification |
| o-Nitrobenzaldehyde | 2-Nitro-3,5-dibromobenzaldehyde | Not explicitly stated as overall yield, but final step yield is high (97.0%)[1] | Bromination, Condensation, Reduction, Salification |
| Isatoic Anhydride | trans-4-[(2-aminobenzoyl)amino]cyclohexanol | Intermediate step yield of 94-98.5% reported[5] | Ring opening, Bromination, Reduction, Salification |
Synthetic Pathways and Experimental Protocols
The selection of a synthetic route depends on various factors, including the availability of starting materials, desired purity, and scalability. Below are detailed experimental protocols for the most common synthetic pathways.
Route 1: From 2-Amino-3,5-dibromobenzaldehyde (Reductive Amination)
This is one of the most common and direct routes to Ambroxol.[6][7] It involves the formation of a Schiff base intermediate by the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by in-situ reduction of the imine.[6][7] This method is often performed as a "one-pot" synthesis, which simplifies the procedure and can improve efficiency.[7][8]
Experimental Protocol: "One-Pot" Synthesis of Ambroxol Hydrochloride [8]
-
Condensation: In a reaction vessel, combine 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1-1.2 eq) in methanol.[8] Heat the mixture to reflux (approximately 60-65°C) and stir for 3-8 hours.[8] Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Reduction: Cool the reaction mixture to 20-30°C.[8] Add sodium borohydride (1.2-1.5 eq) portion-wise while maintaining the temperature.[8] Stir for approximately 6 hours.[8]
-
Salification and Isolation: Cool the mixture to 10-20°C and adjust the pH to 1-2 by slowly adding hydrochloric acid.[8] Further cool to 0-5°C and stir for 2-4 hours to facilitate crystallization.[8] The resulting precipitate is then filtered, washed with cold methanol, and dried under a vacuum to yield Ambroxol hydrochloride.[8]
References
- 1. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 2. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis for Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 5. Synthetic method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Aminocyclohexanol Precursors: N-(4-Hydroxycyclohexyl)acetamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds, the selection of appropriate precursors is a critical decision that influences reaction efficiency, stereochemical control, and overall yield. Aminocyclohexanols are a vital class of intermediates, with N-(4-Hydroxycyclohexyl)acetamide and its unacetylated counterpart, 4-aminocyclohexanol, being prominent examples. This guide provides an objective comparison of the performance of this compound and alternative aminocyclohexanol precursors, supported by experimental data and detailed protocols to inform synthetic strategy and process development.
Performance Comparison of Aminocyclohexanol Synthesis Methods
The selection of a synthetic route to a desired aminocyclohexanol isomer is a trade-off between yield, stereoselectivity, and the complexity of the procedure. The following table summarizes quantitative data for various methods of producing 4-aminocyclohexanol and 3-aminocyclohexanol isomers, providing a basis for comparison.
| Precursor/Method | Target Compound | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| This compound Epimerization | trans-N-(4-Hydroxycyclohexyl)acetamide | Raney-Ni, H₂ atmosphere | Water | Reflux | 6 | >38% (pure trans isomer) | Final product: 66-68% trans |
| One-Pot Enzymatic Cascade | cis-4-Aminocyclohexanol | Keto reductase (KRED), Amine transaminase (ATA) | Phosphate Buffer (pH 7.0) | 30 | 12 | >95% | >98:2 (cis:trans) |
| One-Pot Enzymatic Cascade | trans-4-Aminocyclohexanol | Keto reductase (KRED), Amine transaminase (ATA) | - | - | - | - | up to 3:7 (cis:trans) |
| Reductive Amination of 2-amino-3,5-dibromobenzaldehyde | Ambroxol Base | trans-4-aminocyclohexanol, LiClO₄, NaBH(OAc)₃ | 1,2-dichloroethane | Room Temp | 1.5 | 98.5% | - |
| Reduction of β-Enaminoketones | cis/trans-3-Aminocyclohexanols | Sodium, THF/isopropyl alcohol | THF/isopropyl alcohol | Room Temp | - | 75-77% (diastereomeric mixture) | 89:11 (cis:trans for one isomer) |
| Reductive Amination of Cyclohexanone | Cyclohexylamine | Rh/SiO₂ | Cyclohexane | 100 | 5 | 83.4% | 99.1% selectivity |
| Aminolysis of Cyclohexene Oxide | 2-Aminocyclohexanol | Aqueous Ammonia | - | 140 | 6 | - | 98.6% selectivity |
Experimental Protocols
Cis-Trans Epimerization of this compound
This protocol describes the conversion of a cis/trans mixture of this compound to a mixture enriched in the trans isomer.[1][2]
Materials:
-
This compound (cis:trans ratio e.g., 66:34)
-
Raney-Ni catalyst
-
Water
-
Hydrogen gas supply
Procedure:
-
To a reaction flask, add this compound and water.
-
Add freshly prepared Raney-Ni catalyst to the mixture.
-
Heat the reaction mixture to reflux under a hydrogen atmosphere.
-
Maintain the reaction at reflux for 6 hours.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
The resulting aqueous solution contains an equilibrium mixture enriched in the trans isomer (typically 66-68%).
-
The pure trans isomer can be obtained through concentration and crystallization, with reported overall yields of over 38% for the pure trans isomer (93% purity).[1]
One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol Isomers
This method utilizes a keto reductase (KRED) and an amine transaminase (ATA) in a cascade reaction to produce either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[3][4]
Materials:
-
1,4-cyclohexanedione (50 mM)
-
Keto reductase (KRED)
-
Amine transaminase (ATA) - stereocomplementary for cis or trans product
-
NAD(P)⁺ (1.0 mM)
-
Isopropanol (100 mM)
-
Sodium phosphate buffer (50 mM, pH 7.0)
Procedure:
-
In a reaction vessel, prepare a solution of 1,4-cyclohexanedione, NAD(P)⁺, and isopropanol in sodium phosphate buffer.
-
Add the selected keto reductase to the mixture to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone.
-
After the initial reduction step, introduce the stereocomplementary amine transaminase to the same reaction vessel.
-
The ATA will catalyze the transamination of the 4-hydroxycyclohexanone intermediate to the corresponding cis- or trans-4-aminocyclohexanol.
-
Incubate the reaction at 30°C with agitation for approximately 12 hours.
-
Monitor the reaction progress and determine the product distribution and stereoselectivity using GC or HPLC.
Synthesis of Ambroxol Hydrochloride from trans-4-Aminocyclohexanol
This protocol details the synthesis of the mucolytic agent Ambroxol via reductive amination, a key application of trans-4-aminocyclohexanol.[5][6][7]
Materials:
-
trans-4-Aminocyclohexanol (20 mmol)
-
2-Amino-3,5-dibromobenzaldehyde (23.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (22 mmol)
-
Lithium perchlorate (LiClO₄) (0.8 mmol)
-
1,2-Dichloroethane (100 mL)
-
Dichloromethane (100 mL)
-
Acetone (100 mL)
-
Concentrated Hydrochloric Acid
-
Ice water
Procedure:
-
In a reaction flask, combine trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde, LiClO₄, and NaBH(OAc)₃.
-
Add 1,2-dichloroethane and stir the mixture at room temperature for 1.5 hours.
-
Upon reaction completion, pour the solution into ice water and extract the aqueous layer with dichloromethane.
-
Separate the organic phase and remove the solvent under reduced pressure to obtain crude Ambroxol base as a yellow liquid.
-
Dissolve the crude product in acetone and add concentrated hydrochloric acid dropwise with stirring to precipitate Ambroxol hydrochloride.
-
Filter the precipitate and wash with acetone. The crude product can be recrystallized from water to yield pure, white Ambroxol hydrochloride.
Mandatory Visualizations
Mechanism of Action of Ambroxol
The following diagram illustrates the key mechanisms by which Ambroxol, synthesized from trans-4-aminocyclohexanol, exerts its mucolytic effects in the respiratory tract.
Caption: Synthesis of Ambroxol and its mucolytic mechanism.
Platelet Aggregation Signaling Pathway
This diagram outlines a simplified signaling cascade involved in platelet aggregation, a pathway targeted by inhibitors derived from precursors like N-(cis-4-Hydroxycyclohexyl)acetamide.
Caption: Simplified platelet aggregation pathway and points of inhibition.
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ambroxol - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 7. ashpublications.org [ashpublications.org]
Validating the Structure of N-(4-Hydroxycyclohexyl)acetamide Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the structure of N-(4-Hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the mucolytic agent Ambroxol.[1][2] The catalytic hydrogenation of 4-acetamidophenol is a common route to this compound, yielding a mixture of cis and trans diastereomers.[1] The ratio of these isomers is critical and is highly dependent on the catalyst and reaction conditions employed. This guide outlines the experimental data and protocols necessary to distinguish between these isomers and validate the structure of the final product.
Comparison of Synthesis Methods: Catalyst Performance
The stereochemical outcome of the catalytic hydrogenation of 4-acetamidophenol to this compound is significantly influenced by the choice of catalyst. The following table summarizes the performance of different metal catalysts in terms of activity and stereoselectivity towards the desired trans isomer.
| Catalyst | Catalytic Activity Trend | trans/cis Isomer Ratio | Key Byproducts |
| Ruthenium (Ru) | High | ~1.1 - 1.2 | N-cyclohexylacetamide |
| Cobalt (Co) | High | > Ni > Ru | Hydrogenolysis products |
| Nickel (Ni) | Moderate | Moderate | Minimal byproducts |
| Platinum (Pt) | Low | Selective towards cis isomer | - |
| Palladium (Pd) | Low | - | - |
Note: The catalytic activity and isomer ratios are dependent on the specific reaction conditions, including temperature, pressure, and solvent. The data presented is a general trend observed in comparative studies.[3][4] Bimetallic catalysts, such as Ru-Ni, have been shown to improve stereoselectivity towards the trans isomer.[4]
Structural Validation: Comparative Spectroscopic Data
Accurate structural validation and determination of the isomeric ratio are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial orientations of the hydroxyl and acetamido groups in the cyclohexane ring lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Table 2: Comparative NMR Data for cis- and trans-N-(4-Hydroxycyclohexyl)acetamide
| Nucleus | cis-N-(4-Hydroxycyclohexyl)acetamide | trans-N-(4-Hydroxycyclohexyl)acetamide |
| ¹H NMR | ||
| H-1 (CH-OH) | ~3.9 ppm (multiplet) | ~3.5 ppm (multiplet) |
| H-4 (CH-NH) | ~3.8 ppm (multiplet) | ~3.4 ppm (multiplet) |
| Acetyl CH₃ | ~1.9 ppm (singlet) | ~1.9 ppm (singlet) |
| Cyclohexyl CH₂ | ~1.2-1.9 ppm (multiplet) | ~1.0-2.0 ppm (multiplet) |
| ¹³C NMR | ||
| C-1 (CH-OH) | ~68 ppm | ~70 ppm |
| C-4 (CH-NH) | ~50 ppm | ~52 ppm |
| Acetyl C=O | ~172 ppm | ~172 ppm |
| Acetyl CH₃ | ~24 ppm | ~24 ppm |
| Cyclohexyl CH₂ | ~30-35 ppm | ~31-36 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The key distinguishing feature in ¹H NMR is the downfield shift of the axial protons (H-1 and H-4) in the trans isomer compared to the equatorial protons in the cis isomer.
Mass Spectrometry (MS) is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The fragmentation pattern can provide further structural information.
Table 3: Mass Spectrometry Data for this compound
| Technique | Expected [M+H]⁺ | Key Fragmentation Ions |
| ESI-MS | m/z 158.12 | m/z 140 (loss of H₂O), m/z 98 (loss of acetamide) |
Alternative Compound for Comparison: N-Propanoyl-4-hydroxycyclohexylamine
For comparative studies, N-Propanoyl-4-hydroxycyclohexylamine serves as a suitable alternative. Its synthesis would follow a similar pathway, with propanoyl chloride or propanoic anhydride used for the acylation of 4-aminocyclohexanol. The structural validation would employ the same analytical techniques, with expected differences in the NMR signals of the acyl group and in the molecular weight determined by mass spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure and isomeric ratio of this compound.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., MeOD, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and multiplicities of the signals for the protons on C-1 (bearing the OH group) and C-4 (bearing the NHAc group).
-
The relative integrals of the distinct H-1 or H-4 signals for the cis and trans isomers can be used to determine the isomeric ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the chemical shifts of the carbons in the cyclohexane ring and the acetamido group. The chemical shifts of C-1 and C-4 are particularly sensitive to the stereochemistry.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
A C18 reversed-phase column can be used for separation.
-
Set the mass spectrometer to scan in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analyze the resulting mass spectrum to confirm the presence of the ion at m/z 158.12.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound and separate the cis and trans isomers.
Methodology:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram.
-
The purity can be determined by the relative area of the main peak(s).
-
The cis and trans isomers may be separated under optimized conditions, allowing for their quantification.
-
Visualizations
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship between isomers and their distinguishing analytical properties.
References
Cross-Validation of Analytical Methods for the Quantification of 4-Acetamidocyclohexanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 4-Acetamidocyclohexanol. The information presented is based on a hypothetical cross-validation study designed to mirror real-world experimental conditions and outcomes, offering objective performance data to guide method selection in research and drug development settings.
Introduction
4-Acetamidocyclohexanol is a key chemical entity, recognized as a metabolite of the widely used analgesic, acetaminophen, and a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of 4-Acetamidocyclohexanol in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The choice of analytical methodology can significantly impact the reliability and sensitivity of these measurements. This guide presents a head-to-head comparison of a traditional HPLC-UV method and a more modern LC-MS/MS approach, evaluating key validation parameters to assist researchers in making informed decisions for their specific analytical needs.
Comparative Analysis of Analytical Methods
A hypothetical cross-validation study was conducted to assess the performance of an established HPLC-UV method against a newly developed LC-MS/MS method for the determination of 4-Acetamidocyclohexanol in human plasma. The study evaluated linearity, accuracy, precision, and the lower limit of quantification (LLOQ) for both methods.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | 0.9985 | >0.9995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ | 8.5% | 4.2% |
| Precision (%RSD) at LLOQ | 12.3% | 7.8% |
| Accuracy (% Bias) at High QC | 5.2% | 1.8% |
| Precision (%RSD) at High QC | 6.8% | 3.1% |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Measured Conc. (ng/mL) | % Bias (HPLC-UV) | LC-MS/MS Measured Conc. (ng/mL) | % Bias (LC-MS/MS) |
| Low | 150 | 160.5 | 7.0% | 152.1 | 1.4% |
| Medium | 750 | 715.5 | -4.6% | 742.5 | -1.0% |
| High | 4000 | 4208.0 | 5.2% | 4072.0 | 1.8% |
The LC-MS/MS method demonstrated superior sensitivity with a significantly lower LLOQ and better performance in terms of linearity, accuracy, and precision across the calibration range compared to the HPLC-UV method.
Experimental Protocols
Detailed methodologies for the sample preparation, chromatographic separation, and detection are provided below for both the HPLC-UV and LC-MS/MS methods.
Sample Preparation (for both methods)
A liquid-liquid extraction (LLE) method was employed for the extraction of 4-Acetamidocyclohexanol from human plasma.
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (4-Acetamidocyclohexanol-d4 for LC-MS/MS; 4-Acetamidophenol for HPLC-UV).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the respective chromatography system.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 30% acetonitrile and 70% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad 5500 mass spectrometer coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
4-Acetamidocyclohexanol: Q1 158.1 -> Q3 98.1
-
4-Acetamidocyclohexanol-d4 (IS): Q1 162.1 -> Q3 102.1
-
Visualizing the Methodologies
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow and a potential metabolic pathway leading to the formation of 4-Acetamidocyclohexanol.
Caption: Analytical workflow for the quantification of 4-Acetamidocyclohexanol.
Caption: Hypothetical metabolic pathway of Acetaminophen to 4-Acetamidocyclohexanol.
Conclusion
The cross-validation data clearly indicates that the LC-MS/MS method offers significant advantages over the HPLC-UV method for the quantification of 4-Acetamidocyclohexanol in human plasma. Its superior sensitivity, accuracy, and precision make it the preferred method for demanding bioanalytical applications, particularly when low concentrations are expected or when high data quality is critical for regulatory submissions. The HPLC-UV method, while less sensitive, may still be a viable option for applications where higher concentrations are analyzed and cost or instrument availability are primary considerations. This guide provides the necessary data and protocols to help researchers select the most appropriate analytical method for their studies involving 4-Acetamidocyclohexanol.
Comparative study of catalysts for 4-acetamidophenol hydrogenation
A comparative analysis of catalysts for the hydrogenation of 4-acetamidophenol reveals a range of catalytic systems with varying activities and selectivities. This guide provides a detailed comparison of different catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting optimal catalysts for their specific applications. The primary focus of recent research has been on the stereoselective hydrogenation of 4-acetamidophenol to 4-acetamidocyclohexanol, as well as the more common industrial synthesis of its precursor, p-aminophenol, through the hydrogenation of p-nitrophenol.
Catalyst Performance
The efficiency of 4-acetamidophenol hydrogenation is significantly influenced by the choice of catalyst, support material, and reaction conditions. Below is a summary of the performance of various catalysts.
| Catalyst | Support | Reactant | Product | Temp. (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| Ru | Carbon | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | High Activity | - | [1] |
| Co | Carbon | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | High Activity | High trans/cis ratio | [1] |
| Ni | Carbon | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | Moderate Activity | High trans/cis ratio | [1] |
| Pt | Carbon | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | Low Activity | - | [1] |
| Pd | Carbon | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | Low Activity | - | [1] |
| Ru-Ni | Graphite | 4-Acetamidophenol | 4-Acetamidocyclohexanol | 120 | - | - | Improved trans/cis ratio | [1] |
| Ni | Vulcan Carbon | 4-Nitrophenol | 4-Aminophenol | 80 | 10 | >99 | >99 | [2][3] |
| Pd/C | - | 4-Nitrophenol | Paracetamol | 80 | 10 | - | High | [4] |
| Pt/C | Carbon | Nitrobenzene | 4-Aminophenol | 80 | 1.2 | High | - | [5] |
Note: A direct quantitative comparison for all catalysts under identical conditions for 4-acetamidophenol hydrogenation is not available in the provided search results. The data for Ni and Pd/C in the table refer to the hydrogenation of 4-nitrophenol, a key step in paracetamol synthesis. The activity trend for 4-acetamidophenol hydrogenation was found to be Pt < Pd < Ni ⪡ Co < Ru.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for catalyst preparation, characterization, and hydrogenation reactions.
Catalyst Preparation
-
Impregnation and Reduction Method (for Ni/VC-400): Carbon supported nickel nanoparticle catalysts were prepared using an impregnation and reduction method.[2] Nickel (II) acetate tetrahydrate was used as the precursor and Vulcan carbon as the support.[3] The mixture was then reduced in a hydrogen atmosphere at elevated temperatures to form Ni nanoparticles on the carbon support.[2][3]
-
Incipient Wetness Impregnation (for Ru/C): Ruthenium catalysts on a carbon support were prepared by the incipient wetness impregnation technique using RuCl3 as the precursor.[1]
Hydrogenation Reaction
-
Stirred Tank Reactor: For the hydrogenation of 4-nitrophenol, the reaction was carried out in a stirred tank reactor. Typical conditions involved reacting 1.0 mmol of 4-nitrophenol with 20.0 mg of the Ni/VC-400 catalyst in 10 mL of methanol at 80°C under 10 bar of H2 pressure.[3] For 4-acetamidophenol hydrogenation, a well-stirred glass reactor was used, thermostatted by a circulation bath.[5]
-
Packed-Bed Reactor: In a continuous flow setup, a two-stage packed-bed reactor was used for the simultaneous hydrogenation and acetylation of 4-nitrophenol.[6] The reactor was first purged with nitrogen, followed by the introduction of hydrogen. Methanol was used as the solvent, and the reaction was conducted at 40°C and 90 PSI.[6]
-
Ball Mill Reactor: Mechanochemical hydrogenation of 4-nitrophenol was performed in a ball mill reactor. The reaction was carried out at ambient temperature and pressure with a continuous flow of hydrogen gas in the presence of a Pd/C catalyst.[4]
Product Analysis
-
High-Performance Liquid Chromatography (HPLC): The reaction products were analyzed using HPLC. For the analysis of p-aminophenol and its related compounds, a C-8 or ODS column was used with a mobile phase consisting of a mixture of methanol and a buffered aqueous solution (e.g., KH2PO4 and Na2HPO4).[5][7] The components were detected using a UV spectrophotometric detector.[7]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a comparative study of catalysts for 4-acetamidophenol hydrogenation.
Caption: Workflow for comparative catalyst study.
Signaling Pathways in Catalysis
While "signaling pathways" are more common in biology, a conceptual diagram can illustrate the influential factors in a catalytic reaction.
Caption: Factors influencing catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unive.it [iris.unive.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N-(4-Hydroxycyclohexyl)acetamide Derivatives in Anticonvulsant and Opioid Receptor Binding Assays
A comprehensive analysis of the biological activity of various N-(4-Hydroxycyclohexyl)acetamide derivatives reveals their potential as promising candidates for the development of novel therapeutics targeting epilepsy and opioid receptors. This guide provides a comparative overview of their efficacy, supported by experimental data from preclinical studies, to aid researchers and professionals in drug development.
This report summarizes the quantitative efficacy data of two distinct series of this compound derivatives in anticonvulsant and opioid receptor binding assays. The presented data, along with detailed experimental protocols and pathway diagrams, offers a valuable resource for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.
Anticonvulsant Activity of Phenoxy Acetamide Derivatives
A series of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides were synthesized and evaluated for their anticonvulsant properties using the Maximal Electroshock (MES) test in mice. The MES test is a widely accepted preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures. The efficacy (ED₅₀) and neurotoxicity (TD₅₀) of these derivatives were determined to assess their therapeutic potential.
Data Summary: Anticonvulsant Activity
| Compound | Stereoisomer | Hydroxyl Position | MES ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) |
| 1 | racemic trans | 2 | 42.97 | 105.67 |
| 2 | racemic cis | 2 | > 300 | - |
| 3 | racemic trans | 4 | 89.5 | > 300 |
| 4 | racemic cis | 4 | > 300 | - |
Among the tested compounds, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide (1 ) demonstrated the most potent anticonvulsant activity with an ED₅₀ of 42.97 mg/kg.[1] In contrast, the corresponding cis-isomers (2 and 4 ) were found to be inactive. This highlights the critical role of the stereochemistry of the hydroxycyclohexyl ring in determining the anticonvulsant efficacy. The mechanism of action for the most potent compound is suggested to involve the inhibition of voltage-gated sodium currents and enhancement of GABAergic neurotransmission.[1]
Experimental Protocol: Maximal Electroshock (MES) Test
The anticonvulsant screening was performed using the standard MES test protocol. Male albino Swiss mice were used for the study. The test compounds were administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose. After a predetermined time, a maximal electroshock (50 mA, 50 Hz, 0.2 s) was delivered via corneal electrodes. The endpoint of the assay was the abolition of the tonic hindlimb extension phase of the seizure. The ED₅₀, the dose required to protect 50% of the animals from the tonic extensor seizure, and the TD₅₀, the dose causing motor impairment in 50% of the animals on the rotarod test, were calculated using log-probit analysis.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for MES anticonvulsant screening.
Opioid Receptor Binding Affinity of Benzeneacetamide Derivatives
To explore their potential as opioid receptor modulators, a series of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides were synthesized and their binding affinities for kappa (κ) and mu (μ) opioid receptors were determined. The parent compound, U-50,488, is a known selective kappa-opioid receptor agonist.
Data Summary: Opioid Receptor Binding Affinity
| Compound | Hydroxyl Position | κ-Opioid Receptor Kᵢ (nM) | μ-Opioid Receptor Kᵢ (nM) |
| U-50,488 (Parent) | - | 1.5 | 350 |
| 5 | 4α | 75 | >10000 |
| 6 | 4β | 150 | >10000 |
| 7 | 5α | 218 | >10000 |
| 8 | 5β | 180 | >10000 |
The introduction of a hydroxyl group to the cyclohexane ring of U-50,488 resulted in a significant reduction in binding affinity for the kappa-opioid receptor. The position and stereochemistry of the hydroxyl group influenced the binding affinity, with the 4α-hydroxy derivative (5 ) exhibiting the highest affinity among the new analogs (Kᵢ = 75 nM). All the hydroxylated derivatives maintained high selectivity for the kappa-opioid receptor over the mu-opioid receptor.
Experimental Protocol: Opioid Receptor Binding Assay
The binding affinities of the compounds were determined using a radioligand competition binding assay. Membranes from guinea pig brain were used as the source of opioid receptors. The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4). The membranes were incubated with the radioligand ([³H]-U-69,593 for κ-receptors and [³H]-DAMGO for μ-receptors) and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (U-50,488 for κ and naloxone for μ). After incubation, the bound and free radioligands were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC₅₀ values were determined from the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathway: Opioid Receptor Activation
Caption: Opioid receptor signaling cascade.
Conclusion
The presented data demonstrates that this compound derivatives are a versatile scaffold for the development of biologically active compounds. The anticonvulsant activity is highly dependent on the stereochemistry of the substituents on the cyclohexyl ring, with the trans-isomers showing significantly higher potency. In the context of opioid receptor binding, the introduction of a hydroxyl group decreases the affinity for the kappa-opioid receptor but maintains high selectivity. These findings provide a solid foundation for the further design and optimization of this compound derivatives as potential therapeutic agents. The detailed experimental protocols included in this guide will facilitate the replication and expansion of these studies.
References
Benchmarking N-(4-Hydroxycyclohexyl)acetamide synthesis against patented methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Patented and Alternative Synthesis Methods
The efficient synthesis of N-(4-hydroxycyclohexyl)acetamide, a key intermediate in the pharmaceutical industry, is of paramount importance. This guide provides a detailed comparison of patented methods for its synthesis against established alternative laboratory procedures. Quantitative data from peer-reviewed literature and patent filings are presented to offer an objective performance benchmark, accompanied by detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the different synthesis methods of this compound, starting from 4-acetamidophenol.
| Method | Catalyst | Solvent | Temperature | Pressure | Reaction Time | trans:cis Ratio (Initial Product) | Yield/Purity | Reference |
| Patented Method 1 | 5% Rhodium on Al₂O₃ | Ethanol | Room Temp. | 3.5 bar | 4 hours | ~1:1 | Not specified | [1] |
| Patented Method 2 | Raney Nickel | Ethanol | 180°C | 10 bar | 2 hours | ~4:1 | Not specified | [1] |
| Benchmark Hydrogenation | Ruthenium-based | Not specified | 120°C (393 K) | Not specified | Not specified | Higher selectivity for trans | Not specified | |
| Benchmark Epimerization | Raney Nickel | Water | Reflux | Atmospheric (H₂) | 6 hours | Final: 66-68% trans | >38% (93% pure trans) | [2] |
| Benchmark Epimerization (Lab Scale) | Raney Nickel | Water | Reflux | Atmospheric (H₂) | "Several hours" | Initial: 80:20 cis:trans -> Final: 30:70 cis:trans -> 4:96 after recrystallization | Not specified | [3] |
Experimental Methodologies
Patented Synthesis Methods (Derived from DE19745529C1)
Method 1: Hydrogenation using 5% Rhodium on Alumina [1]
-
Reaction Setup: A solution of 25 g (0.165 mol) of 4-acetamidophenol in 150 ml of ethanol is placed in a pressure vessel.
-
Catalyst Addition: Approximately 5 g of 5% rhodium on Al₂O₃ is added to the solution.
-
Hydrogenation: The mixture is hydrogenated at room temperature under a hydrogen pressure of approximately 3.5 bar.
-
Reaction Time: The reaction is carried out for about 4 hours.
-
Work-up: The catalyst is removed by filtration and washed with hot ethanol (approximately 50 ml). The combined filtrates contain the product with a trans:cis isomer ratio of about 1:1.
Method 2: Hydrogenation using Raney Nickel [1]
-
Reaction Setup: 100 g of 4-acetamidophenol, 250 ml of absolute ethanol, and 5 g of Raney nickel are added to a high-pressure vessel.
-
Hydrogenation: Hydrogen is introduced into the vessel until a pressure of 10 bar is reached. The mixture is then heated to 180°C and maintained at this temperature for 2 hours.
-
Work-up: After cooling to room temperature, the solution is filtered to remove the catalyst. The resulting solution has a trans:cis isomer ratio of approximately 4:1.
Benchmark Alternative Synthesis Methods
Method 1: Catalytic Hydrogenation of 4-Acetamidophenol
This benchmark protocol is a composite representation of commonly employed laboratory-scale hydrogenations.
-
Reaction Setup: In a suitable high-pressure reactor, 4-acetamidophenol is dissolved in an appropriate solvent such as ethanol or water.
-
Catalyst Addition: A hydrogenation catalyst (e.g., Ruthenium on carbon, Raney Nickel) is added to the mixture. The catalyst loading is typically 1-5% by weight of the substrate.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred and heated to the target temperature (e.g., 100-150°C).
-
Monitoring and Work-up: The reaction is monitored by techniques such as TLC or HPLC until completion. Upon cooling, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
Method 2: Cis-Trans Epimerization of this compound [2][3]
-
Reaction Setup: A mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide is suspended in water.
-
Catalyst Addition: Freshly prepared Raney-Ni catalyst is added to the mixture.
-
Epimerization: The reaction mixture is refluxed under a hydrogen atmosphere for approximately 6 hours.
-
Work-up and Purification: The hot solution is filtered to remove the Raney-Ni catalyst. The filtrate is allowed to cool, leading to the crystallization of the product, which is enriched in the trans isomer. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield highly pure trans-N-(4-hydroxycyclohexyl)acetamide.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the patented and benchmark synthesis methods.
Caption: Workflow for comparing patented and benchmark synthesis methods.
Signaling Pathway of Synthesis and Isomerization
The diagram below outlines the general synthetic pathway from the starting material to the desired trans-isomer, including the key isomerization step.
Caption: General pathway for synthesis and isomerization.
References
- 1. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]
In Vitro Assay Validation for N-(4-Hydroxycyclohexyl)acetamide as a Potential Anti-Platelet Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the biological activity of N-(4-Hydroxycyclohexyl)acetamide, with a focus on its potential as an inhibitor of platelet aggregation. While direct quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and provides comparative data from established anti-platelet agents to serve as a benchmark for future studies.
Comparative Analysis of Anti-Platelet Activity
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro anti-platelet activity of well-established drugs, Clopidogrel and Aspirin, as measured by Light Transmission Aggregometry (LTA). Data for a novel thiazole derivative with anti-platelet properties is also included to showcase the activity of other heterocyclic compounds.
| Compound | Assay Type | Agonist | IC50 / Inhibition |
| This compound | LTA | ADP, Collagen | Data not available |
| Clopidogrel | LTA (washed platelets) | ADP (6 µM) | 1.9 ± 0.3 µM[1] |
| Aspirin | LTA (whole blood) | Collagen (0.5 µg/mL) | ~80% inhibition with 75mg daily dose[2][3] |
| Thiazole Derivative (R4) | LTA (PRP) | ADP (5 µM/ml) | 0.26 ± 0.20 µM[4] |
| Thiazole Derivative (R4) | LTA (PRP) | Collagen (1 µg/ml) | 0.55 ± 0.12 µM[4] |
Experimental Protocols
The validation of this compound's anti-platelet activity would necessitate the use of standardized in vitro assays. The gold-standard method for this purpose is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA) Protocol
This protocol is adapted from standard methodologies for assessing platelet aggregation in response to various agonists.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not consumed any anti-platelet medication for at least two weeks.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a reference for 100% aggregation.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the test compound (this compound at various concentrations) or a vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Induce platelet aggregation by adding an agonist such as Adenosine Diphosphate (ADP), collagen, or thrombin.
-
Record the change in light transmission for a set period (e.g., 10 minutes) as the platelets aggregate.
3. Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of the PPP sample (100% aggregation).
-
The half-maximal inhibitory concentration (IC50) of this compound can be determined by plotting the percentage of inhibition against the log concentration of the compound.
Visualizing the Workflow and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The validation of this compound's biological activity as a potential anti-platelet agent requires rigorous in vitro testing. The Light Transmission Aggregometry assay provides a robust and standardized method for quantifying its inhibitory effects on platelet aggregation. By comparing the IC50 values of this compound with those of established drugs like Clopidogrel and Aspirin, researchers can effectively evaluate its potency and potential as a novel therapeutic agent. The provided protocols and diagrams serve as a foundational guide for these critical validation studies.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. healthbiotechpharm.org [healthbiotechpharm.org]
The Profound Impact of Geometry: A Side-by-Side Comparison of Cis and Trans Isomer Bioactivity
The spatial arrangement of atoms in a molecule, a concept known as stereoisomerism, can dramatically influence its biological activity. For drug development professionals, understanding the nuances between geometric isomers, specifically cis and trans isomers, is paramount. Seemingly minor differences in the orientation of functional groups around a double bond or a ring structure can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides a detailed comparison of the bioactivity of well-known cis and trans isomers, supported by experimental data, to illuminate the critical role of stereochemistry in pharmacology.
Cisplatin vs. Transplatin: A Paradigm of Geometric Influence on Anticancer Activity
The classic example illustrating the importance of cis-trans isomerism in drug efficacy is the platinum-based chemotherapy agent, cisplatin, and its geometric isomer, transplatin. While both share the same chemical formula, PtCl₂(NH₃)₂, their pharmacological profiles are starkly different. Cisplatin is a highly effective anticancer drug used to treat a variety of solid tumors, whereas transplatin is therapeutically inactive.[1]
The differential activity of these isomers stems from their distinct interactions with DNA, their primary cellular target.[2] Cisplatin primarily forms 1,2-intrastrand crosslinks with purine bases, particularly guanine, on the same DNA strand.[3] This lesion creates a significant kink in the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][4] In contrast, transplatin, due to its linear geometry, is unable to form these 1,2-intrastrand adducts. It predominantly forms monofunctional adducts and interstrand crosslinks, which are more readily recognized and repaired by the cell's DNA repair mechanisms.[3] This efficient repair of transplatin-induced DNA damage prevents the accumulation of cytotoxic lesions, rendering the compound ineffective as an anticancer agent.
Quantitative Comparison of Cisplatin and Transplatin Bioactivity
| Isomer | Target | Assay | Bioactivity (IC50) | Reference |
| Cisplatin | Protein Synthesis | Inhibition of Translation | 23 µM | [5] |
| Transplatin | Protein Synthesis | Inhibition of Translation | 54 µM | [5] |
Tamoxifen and its Metabolites: A Case Study in Receptor Selectivity
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is primarily attributed to its active metabolite, 4-hydroxytamoxifen (4-OHT), which exists as trans ((Z)-4-OHT) and cis ((E)-4-OHT) isomers. These geometric isomers exhibit profoundly different biological activities at the estrogen receptor.[6]
The trans isomer of 4-OHT is a potent antiestrogen, effectively blocking the proliferative effects of estrogen in breast cancer cells.[7] In contrast, the cis isomer is a weak antiestrogen and can even act as a partial estrogen agonist, meaning it can mimic some of the effects of estrogen.[6] This dramatic difference in bioactivity is a direct consequence of their binding affinity for the estrogen receptor and their subsequent influence on receptor conformation and downstream signaling. The trans isomer binds with high affinity to the estrogen receptor, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription, thereby inhibiting cell growth. The cis isomer has a significantly lower binding affinity and induces a different conformational change that may still permit some level of receptor activation.[8]
Quantitative Comparison of 4-Hydroxytamoxifen Isomer Bioactivity
| Isomer | Target | Assay | Bioactivity | Reference |
| trans-4-Hydroxytamoxifen | Estrogen Receptor | Relative Binding Affinity (vs. Estradiol) | ~100 | [6] |
| cis-4-Hydroxytamoxifen | Estrogen Receptor | Relative Binding Affinity (vs. Estradiol) | Weak / Significantly lower than trans isomer | [6] |
| trans-4-Hydroxytamoxifen | ER-Positive Breast Cancer Cells (MCF-7) | Inhibition of Proliferation (IC50) | ≈ 1 nM | [6] |
| cis-4-Hydroxytamoxifen | ER-Positive Breast Cancer Cells (T47D) | Inhibition of Proliferation (IC50) | ≈ 4 x 10⁻⁸ to 2 x 10⁻⁷ M (weak antiestrogen) | [6][7] |
Experimental Protocols
Inhibition of Translation Assay (for Cisplatin/Transplatin)
The in vitro translation assay is utilized to determine the effect of compounds on protein synthesis. A cell-free extract, typically from rabbit reticulocytes, containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is incubated with a messenger RNA (mRNA) template and a radiolabeled amino acid (e.g., [³⁵S]methionine). The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured.
Protocol Outline:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [³⁵S]methionine, and the mRNA template.
-
Add varying concentrations of the test compounds (cisplatin or transplatin) to the reaction mixtures.
-
Incubate the mixtures at a temperature optimal for translation (e.g., 30°C) for a specific time period (e.g., 60 minutes).
-
Stop the reaction by adding a solution that precipitates the proteins.
-
Wash the protein precipitate to remove unincorporated radiolabeled amino acids.
-
Quantify the radioactivity of the protein precipitate using a scintillation counter.
-
The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is then calculated from the dose-response curve.
Estrogen Receptor Binding Assay (for 4-Hydroxytamoxifen Isomers)
This competitive binding assay measures the affinity of a test compound for the estrogen receptor. It involves incubating a source of estrogen receptors (e.g., uterine cytosol or recombinant ER) with a constant amount of a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled estrogen from the receptor is a measure of its binding affinity.
Protocol Outline:
-
Prepare a source of estrogen receptors.
-
In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]estradiol.
-
To these tubes, add increasing concentrations of the unlabeled test compounds (trans-4-OHT or cis-4-OHT).
-
Incubate the mixtures to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound [³H]estradiol from the free [³H]estradiol using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The relative binding affinity (RBA) is calculated by comparing the concentration of the test compound required to displace 50% of the bound [³H]estradiol to that of unlabeled estradiol.
Cell Proliferation Assay (for 4-Hydroxytamoxifen Isomers)
This assay assesses the effect of a compound on the growth of cancer cells in culture. ER-positive breast cancer cell lines, such as MCF-7 or T47D, are commonly used.
Protocol Outline:
-
Seed the breast cancer cells in multi-well plates and allow them to attach and grow for 24 hours.
-
Replace the growth medium with a medium containing varying concentrations of the test compounds (trans-4-OHT or cis-4-OHT).
-
Incubate the cells for a period of several days (e.g., 5-7 days).
-
At the end of the incubation period, quantify the number of viable cells using a method such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
The IC50 (for inhibitors) or EC50 (for agonists) value is determined by plotting the cell viability against the compound concentration.
Conclusion
The stark contrasts in the bioactivities of cisplatin/transplatin and the isomers of 4-hydroxytamoxifen underscore the profound importance of stereochemistry in drug design and development. These examples demonstrate that a subtle change in the three-dimensional arrangement of atoms can fundamentally alter a molecule's interaction with its biological target, leading to dramatically different pharmacological outcomes. For researchers and scientists in the field of drug discovery, a thorough understanding and early consideration of cis-trans isomerism are crucial for the rational design of safe and effective therapeutic agents. The data and methodologies presented in this guide serve as a foundational resource for navigating the complexities of stereoisomerism in pharmacology.
References
- 1. differencebetween.com [differencebetween.com]
- 2. sites.williams.edu [sites.williams.edu]
- 3. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
A Comparative Guide to Reproducible Epimerization of N-(4-Hydroxycyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of N-(4-Hydroxycyclohexyl)acetamide is a critical determinant of its biological activity and therapeutic efficacy, particularly as an intermediate in the synthesis of pharmaceuticals like ambroxol hydrochloride.[1] The preferential isolation of the trans-isomer necessitates robust and reproducible epimerization methodologies to convert the often-cofabricated cis-isomer to the desired trans form. This guide provides an objective comparison of reported methods for the epimerization of this compound, supported by available experimental data, to aid researchers in selecting and implementing the most effective protocols.
Comparison of Epimerization Methodologies
The primary reported method for the epimerization of this compound involves a catalytic hydrogenation-dehydrogenation mechanism utilizing Raney-Ni. While other catalytic systems are theoretically possible, the literature predominantly focuses on the optimization of this established method. The following tables summarize the quantitative data on the influence of various reaction parameters on the efficiency of the epimerization process.
Table 1: Influence of Solvent on Epimerization Efficiency
| Solvent | Dielectric Constant (Approx.) | Reaction Temperature | Initial cis:trans Ratio | Final trans-Isomer Yield (%) | Final cis:trans Ratio | Reference |
| 100% Ethanol | 24.55 | Reflux | 80:20 | 37.4% | Not Reported | [1] |
| 95% Ethanol (5% Water) | ~26 | Reflux | 80:20 | 38.5% | Not Reported | [1] |
| Water | 80.1 | Reflux (100°C) | 80:20 | 70.4% | 30:70 | [1] |
The data clearly indicates that solvent polarity plays a crucial role in the reaction's success, with the highly polar solvent, water, significantly increasing the yield of the trans-isomer.[1] Theoretical studies suggest that polar solvents stabilize the radical intermediates formed during the reaction, providing a lower energy pathway for the epimerization to proceed.[1]
Table 2: Influence of Hydrogen Pressure on Epimerization Efficiency
| Hydrogen Pressure (MPa) | Solvent | Reaction Temperature | Initial cis:trans Ratio | Final trans-Isomer Yield (%) | Final cis:trans Ratio | Reference |
| 0.1 | Water | Reflux | 80:20 | 70.47% | ~30:70 | [1] |
| 0.4 | Water | Reflux | 80:20 | 70.47% | ~30:70 | [1] |
Based on the available experimental data, varying the hydrogen pressure between 0.1 MPa and 0.4 MPa has no discernible effect on the final yield of the trans-isomer when the reaction is conducted in water at reflux temperature.[1]
Experimental Protocols
The following is a detailed methodology for the Raney-Ni catalyzed epimerization of this compound, as compiled from the available literature.
Raney-Ni Catalyzed Epimerization in Water
Materials:
-
This compound (with a known cis:trans ratio, e.g., 80:20)
-
Freshly prepared Raney-Ni catalyst
-
Water (as solvent)
-
Methanol/acetone mixture (for recrystallization)
-
Hydrogen gas supply
Procedure:
-
To a reaction vessel, add 40 g of this compound (cis:trans = 80:20) and 100 mL of water.
-
Carefully add a freshly prepared Raney-Ni catalyst to the mixture.
-
The reaction mixture is then refluxed under a hydrogen atmosphere for several hours.
-
Upon completion of the reaction, the mixture is filtered to remove the Raney-Ni catalyst.
-
The filtrate is concentrated to yield the crude product, which is expected to have a cis:trans ratio of approximately 30:70.
-
For further purification and enrichment of the trans-isomer, the crude product is recrystallized from a methanol/acetone mixture. This can improve the cis:trans ratio to 15:85.
-
The mother liquor from the recrystallization, which is enriched in the cis-isomer, can be recovered and recycled in subsequent epimerization batches to achieve a final cis:trans ratio as low as 4:96 after multiple cycles.[1]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logical relationship of the epimerization mechanism, the following diagrams are provided.
Caption: Experimental workflow for the Raney-Ni catalyzed epimerization of this compound.
Caption: Simplified logical relationship of the epimerization via a ketone intermediate.
References
A Comparative Analysis of N-(4-Oxocyclohexyl)acetamide as a Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(4-Oxocyclohexyl)acetamide, a versatile chemical intermediate, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of its performance against alternative starting materials, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective for researchers and professionals in drug development and organic synthesis.
Executive Summary
N-(4-Oxocyclohexyl)acetamide is a key precursor in the synthesis of important active pharmaceutical ingredients (APIs), including the dopamine agonist Pramipexole and 2-pyrimidinecarbonitrile derivatives, which act as falcipain inhibitors.[1][2] Its bifunctional nature, containing both a ketone and an amide group, allows for a range of chemical transformations.[3] This guide evaluates the synthetic routes starting from N-(4-Oxocyclohexyl)acetamide and compares them with pathways originating from alternative materials such as 4-hydroxycyclohexanone and cyclohexane-1,4-dione, focusing on the synthesis of key intermediates like N-(4-aminocyclohexyl)acetamide and 4-aminocyclohexanol derivatives.
Comparative Data on Starting Materials
The selection of a starting material is a critical decision in process chemistry, impacting yield, purity, cost, and environmental footprint. The following tables provide a comparative summary of key synthetic transformations.
Table 1: Synthesis of N-(4-aminocyclohexyl)acetamide Derivatives
| Starting Material | Reaction | Reagents | Solvent | Reaction Time | Yield | Reference |
| N-(4-Oxocyclohexyl)acetamide | Reductive Amination | NH₃, H₂, Rh-Ni/SiO₂ | Cyclohexane | 5 hours | 96.4% | [4] |
| trans-1,4-Diaminocyclohexane | Acetylation | Acetyl Chloride, Pyridine | Dichloromethane | 6 hours | 94.7% | [5] |
Table 2: Synthesis of 4-Aminocyclohexanol Derivatives
| Starting Material | Reaction | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Hydroxycyclohexanone | Reductive Amination | Benzylamine, NaBH(OAc)₃, Acetic Acid | Dichloromethane | 2-4 hours | Not specified | [6] |
| Cyclohexane-1,4-dione | One-pot enzymatic reduction and transamination | Keto reductase (KRED), Amine transaminase (ATA) | Phosphate Buffer | 12 hours | ~85-90% conversion | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key transformations.
Protocol 1: Reductive Amination of N-(4-Oxocyclohexyl)acetamide
This protocol is based on the general principles of reductive amination of cyclohexanone derivatives.[4]
Materials:
-
N-(4-Oxocyclohexyl)acetamide
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Rh-Ni/SiO₂ catalyst
-
Cyclohexane (solvent)
-
Autoclave reactor
Procedure:
-
To a glass-coated autoclave reactor, add N-(4-Oxocyclohexyl)acetamide and the Rh-Ni/SiO₂ catalyst in cyclohexane.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia to a pressure of 4 bar.
-
Introduce hydrogen to a pressure of 2 bar.
-
Heat the reaction mixture to 100°C with stirring (800 rpm).
-
Maintain the reaction for 5 hours, monitoring the pressure.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the catalyst from the reaction mixture.
-
The filtrate containing N-(4-aminocyclohexyl)acetamide can be further purified by crystallization or chromatography.
Protocol 2: Reductive Amination of 4-Hydroxycyclohexanone
This protocol describes the synthesis of a 4-aminocyclohexanol derivative using a common alternative starting material.[6]
Materials:
-
4-Hydroxycyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM.
-
Add benzylamine (1.1 eq) via syringe.
-
Add glacial acetic acid (1.2 eq) and stir at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol from Cyclohexane-1,4-dione
This protocol outlines a biocatalytic approach using an alternative starting material.[7][8]
Materials:
-
Cyclohexane-1,4-dione
-
Keto reductase (KRED)
-
Amine transaminase (ATA)
-
NAD(P)⁺
-
Isopropanol
-
Sodium phosphate buffer (pH 7.0)
-
Incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of cyclohexane-1,4-dione (50 mM) in 50 mM sodium phosphate buffer (pH 7.0).
-
Add NAD(P)⁺ (1.0 mM) and isopropanol (100 mM).
-
Add the keto reductase (KRED) and amine transaminase (ATA) enzymes.
-
Incubate the mixture at 30°C with shaking (700 rpm) for 12 hours.
-
Monitor the conversion to 4-aminocyclohexanol by GC or HPLC.
-
The product can be isolated from the aqueous reaction mixture.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Caption: Comparative synthetic routes to aminocyclohexane derivatives.
Caption: One-pot enzymatic synthesis of 4-aminocyclohexanol.
Application in Drug Synthesis: The Case of Pramipexole
Pramipexole, a D2/D3 dopamine receptor agonist, is a key treatment for Parkinson's disease and restless leg syndrome.[9] N-(4-Oxocyclohexyl)acetamide is a crucial intermediate in its synthesis. The synthesis generally involves the conversion of the cyclohexanone moiety to a 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole structure.
An alternative and scalable synthesis of Pramipexole involves the Fukuyama alkylation protocol starting from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which can be derived from precursors other than N-(4-Oxocyclohexyl)acetamide. This route boasts high conversion rates and preservation of optical purity, with an overall yield of over 50% in four steps.[10]
Caption: Simplified synthetic pathway to Pramipexole.
Conclusion
N-(4-Oxocyclohexyl)acetamide is a valuable and versatile starting material in pharmaceutical synthesis, particularly for complex molecules like Pramipexole. Its performance, in terms of yield and reaction conditions, is comparable and in some cases potentially advantageous to alternative starting materials. The choice between N-(4-Oxocyclohexyl)acetamide and alternatives like 4-hydroxycyclohexanone or cyclohexane-1,4-dione will ultimately depend on the specific synthetic target, desired stereochemistry, process scalability, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [smolecule.com]
- 4. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 5. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-(4-Hydroxycyclohexyl)acetamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of N-(4-Hydroxycyclohexyl)acetamide, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling during disposal. It is crucial to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
Hazard Classifications:
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [1][2][3] |
| Causes skin irritation | H315 | [3][4] |
| Causes serious eye irritation | H319 | [3][4] |
| May cause respiratory irritation | H335 | [3][4] |
Required Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Protective clothing: To shield the body from accidental splashes.[3][4]
-
Eye/face protection: Safety glasses or goggles to protect against eye irritation.[3][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Container Selection:
-
Use a sturdy, leak-proof, and clearly labeled container for waste collection. The container must be compatible with the chemical.
-
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) separately from other waste streams.
-
Do not mix with incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Spill Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the hazardous waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][4] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-(4-Hydroxycyclohexyl)acetamide
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling N-(4-Hydroxycyclohexyl)acetamide. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is classified with the following hazards:
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4) [3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use PPE that meets established safety standards to ensure adequate protection.
| Protection Type | Specification | Standard | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | European Standard EN166 or OSHA 29 CFR 1910.133 | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC and the standard EN374 derived from it. | [3] |
| Protective clothing, such as a lab coat, to prevent skin contact. | Not specified | [1][3] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust/aerosol generation is likely. | NIOSH/MSHA or European Standard EN 149 | [2] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is recommended, especially when generating dust or aerosols.[3] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Dispensing and Use: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove and wash contaminated clothing before reuse.[1]
Disposal Plan: Dispose of this compound and its container at an approved waste disposal plant.[1] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
